3,3-Difluorocyclobutyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,3-difluorocyclobutyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHRWBARKVNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676688 | |
| Record name | 3,3-Difluorocyclobutyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-19-4 | |
| Record name | 3,3-Difluorocyclobutyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3,3-Difluorocyclobutyl benzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of organic chemistry to provide well-founded estimations of its characteristics. This guide includes predicted properties, detailed hypothetical protocols for its synthesis and analysis, and visual workflows to aid in laboratory applications.
Introduction
This compound is a fluorinated ester of benzoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated compounds like this compound of particular interest in medicinal chemistry and drug development. This guide aims to provide a detailed resource for researchers working with or considering the use of this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated based on data from related compounds, including cyclobutyl benzoate and cyclopentyl benzoate, with adjustments for the presence of two fluorine atoms. The fluorine atoms are expected to increase the molecular weight, density, and boiling point, and may influence its solubility and chromatographic behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₁H₁₀F₂O₂ | - |
| Molecular Weight | 212.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on similar benzoate esters. |
| Boiling Point | ~270-280 °C at 760 mmHg | Estimated based on cyclobutyl benzoate and the effect of fluorination. |
| Melting Point | Not available | Likely a liquid at room temperature. |
| Density | ~1.2 - 1.3 g/cm³ | Increased from non-fluorinated analogs due to the higher atomic weight of fluorine. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Typical for benzoate esters. |
| LogP (calculated) | ~2.9 - 3.4 | Estimated based on the lipophilicity of the cyclobutyl and benzoate moieties, with the influence of fluorine. |
| Refractive Index | ~1.50 - 1.52 | Estimated based on related compounds. |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the esterification of 3,3-difluorocyclobutanol with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3,3-difluorocyclobutanol
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (δ ~7.4-8.1 ppm), methine proton of the cyclobutyl ring adjacent to the ester (δ ~5.2-5.4 ppm), methylene protons of the cyclobutyl ring (δ ~2.5-3.0 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~165-167 ppm), aromatic carbons (δ ~128-134 ppm), carbon bearing the fluorine atoms (CF₂) (δ ~115-125 ppm with C-F coupling), methine carbon (CH-O) (δ ~70-75 ppm), methylene carbons of the cyclobutyl ring. |
| ¹⁹F NMR | A single peak or a complex multiplet depending on the resolution and coupling with protons. |
| IR (Infrared) | Strong C=O stretch (~1720-1730 cm⁻¹), C-O stretch (~1270-1280 cm⁻¹), C-F stretches (~1100-1200 cm⁻¹), aromatic C-H stretches (~3050-3100 cm⁻¹). |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z = 212.19. Common fragments would include the benzoyl cation (m/z = 105) and fragments corresponding to the difluorocyclobutyl moiety. |
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is a common choice for benzoate esters. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.
References
An In-depth Technical Guide to the Structure Elucidation of 3,3-Difluorocyclobutyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the structural elucidation of 3,3-difluorocyclobutyl benzoate, a novel small molecule with potential applications in medicinal chemistry. Due to the limited direct literature on this specific compound, this document outlines a putative synthetic pathway and predicted spectroscopic data based on established chemical principles and data from closely related analogues. This predictive analysis serves as a robust framework for researchers engaged in the synthesis and characterization of similar fluorinated cyclobutane derivatives.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable cyclobutanone precursor. The key steps involve deoxofluorination, reduction, and subsequent esterification. A plausible synthetic route is outlined below, drawing parallels from the synthesis of related 3,3-difluorocyclobutane-containing building blocks.[1]
References
An In-depth Technical Guide to the Solubility of 3,3-Difluorocyclobutyl Benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,3-Difluorocyclobutyl benzoate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the experimental methodologies for determining the solubility of this compound, a framework for data presentation, and an analysis of the structural factors influencing its solubility. While specific quantitative solubility data for this compound is not extensively available in public literature, this document furnishes the necessary protocols and theoretical background to enable researchers to generate and interpret this vital data.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, which incorporates a gem-difluorinated cyclobutane ring and a benzoate group, presents a unique combination of polar and non-polar functionalities. The gem-difluoro group acts as a lipophilic hydrogen bond acceptor, influencing its interactions with various solvents. A thorough understanding of its solubility is a prerequisite for its effective use in drug discovery and development.
Factors Influencing Solubility
The solubility of this compound is primarily governed by its molecular structure. The key contributing factors are:
-
Polarity: The ester functional group (benzoate) is polar and can participate in dipole-dipole interactions and hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Van der Waals Forces: The aromatic ring and the difluorocyclobutyl aliphatic ring contribute to Van der Waals forces, which are the primary interactions in non-polar solvents.
-
"Like Dissolves Like" Principle: It is anticipated that this compound will exhibit higher solubility in moderately polar to polar organic solvents that can effectively solvate both the polar ester group and the less polar hydrocarbon and fluorinated moieties. Its solubility in highly non-polar solvents like hexane is expected to be limited, as is its solubility in water.[2][3]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol outlines the steps for its implementation.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the solubility of the compound in the original solvent by back-calculation from the diluted sample concentration.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording solubility data at a standard temperature.
| Organic Solvent | Chemical Class | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |
| Hexane | Non-polar Aliphatic | 0.1 | ||
| Toluene | Non-polar Aromatic | 2.4 | ||
| Dichloromethane | Halogenated | 3.1 | ||
| Diethyl Ether | Ether | 2.8 | ||
| Ethyl Acetate | Ester | 4.4 | ||
| Acetone | Ketone | 5.1 | ||
| Ethanol | Protic Alcohol | 4.3 | ||
| Methanol | Protic Alcohol | 5.1 | ||
| Dimethyl Sulfoxide | Aprotic Polar | 7.2 | ||
| N,N-Dimethylformamide | Aprotic Polar | 6.4 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this crucial information. The provided experimental protocol for the shake-flask method is a robust and reliable approach for determining solubility in a range of organic solvents. The structural characteristics of this compound suggest it will have varied solubility depending on the polarity of the solvent, with expected higher solubility in moderately polar solvents. The generation of such data is a critical step in advancing the use of this and similar fluorinated compounds in drug development and other scientific applications.
References
Technical Guide: 3,3-Difluorocyclobutyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of 3,3-Difluorocyclobutyl benzoate, focusing on its synthesis and physicochemical properties. Due to the limited availability of public data on this specific compound, this guide outlines a probable synthetic route based on established chemical principles and provides general characterization techniques.
Introduction
This compound is a fluorinated organic compound incorporating a difluorocyclobutane moiety and a benzoate group. Fluorinated cyclobutane rings are of increasing interest in medicinal chemistry as they can serve as bioisosteres for other chemical groups, potentially improving metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide addresses the current knowledge gap regarding the specific properties and synthesis of this compound.
Physicochemical Properties
As of the latest literature review, specific quantitative data for the melting point and other physical properties of this compound have not been publicly reported. The compound is available from some chemical suppliers, but detailed datasheets with this information are not readily accessible.
For context, a table of related compounds with available data is provided below. It is important to note that these are structurally distinct molecules, and their properties should not be directly extrapolated to this compound.
Table 1: Physicochemical Data of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,3-Difluorocyclobutanol | 637031-88-0 | C4H6F2O | 108.09 | Not Reported | Not Reported |
| 3,3-Difluorocyclobutane-1-carboxylic acid | 107496-54-8 | C5H6F2O2 | 136.10 | Not Reported | Not Reported |
| Benzoic Acid | 65-85-0 | C7H6O2 | 122.12 | 122.4 | 249 |
| Methyl Benzoate | 93-58-3 | C8H8O2 | 136.15 | -12 | 199.6 |
Data sourced from publicly available chemical databases. "Not Reported" indicates that the data was not found in the searched resources.
Proposed Experimental Synthesis Protocol
The synthesis of this compound can be logically achieved through the esterification of 3,3-difluorocyclobutanol with benzoyl chloride. This is a standard method for forming benzoate esters.
Reaction Scheme:
Detailed Methodology:
Materials:
-
3,3-Difluorocyclobutanol
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine (as a base and catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanol (1.0 equivalent). Dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 to 1.5 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the melting point of the purified solid.
-
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the proposed workflow for the synthesis and subsequent characterization of this compound.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Note on Signaling Pathways: As this compound is not a widely studied compound, there is no available information on its involvement in specific biological signaling pathways. Therefore, a diagram for such a pathway cannot be provided at this time.
Conclusion
This technical guide provides a comprehensive overview of the currently available information on this compound. While specific experimental data such as its melting point are not yet published, a reliable synthetic protocol based on standard esterification methods is proposed. The detailed methodology and workflow diagram serve as a valuable resource for researchers and scientists interested in synthesizing and characterizing this and other novel fluorinated compounds for applications in drug discovery and materials science. Further experimental investigation is required to fully elucidate the physicochemical and biological properties of this molecule.
The Emergence of Gem-Difluorinated Cyclobutanes: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane core has garnered significant attention for its unique conformational constraints and its ability to enhance metabolic stability and cellular permeability. This technical guide provides an in-depth overview of the seminal discoveries and synthetic strategies for accessing this valuable structural motif, with a focus on practical methodologies and data-driven insights for researchers in drug discovery and development.
Introduction to a Privileged Scaffold
The gem-difluorinated cyclobutane unit is a bioisostere for carbonyl groups and other functionalities, offering a metabolically stable, polar, yet lipophilic replacement. Its incorporation into bioactive molecules has been shown to be crucial for enhancing metabolic stability while maintaining or improving potency.[1] A notable example is the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was instrumental in blocking a metabolic weak spot.[1][2] The unique stereoelectronic properties of the C-F bond and the conformational rigidity of the cyclobutane ring contribute to improved binding interactions with biological targets and favorable pharmacokinetic profiles.
Key Synthetic Strategies for Gem-Difluorinated Cyclobutanes
The synthesis of gem-difluorinated cyclobutanes has evolved significantly, with several robust methods now available. This section details the core synthetic approaches, providing experimental protocols and comparative data.
Functionalization of 3,3-Difluorocyclobutanone
A prevalent and versatile strategy commences with commercially available 3,3-difluorocyclobutanone. The primary challenge in this approach is the propensity for undesired HF elimination upon reaction with basic nucleophiles. The use of organolanthanum reagents has been a breakthrough, enabling the controlled addition of a wide range of carbon nucleophiles.[1][3][4]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), the desired organolithium or Grignard reagent (1.2 equivalents) is dissolved in anhydrous THF. The solution is cooled to -78 °C.
-
Transmetalation: A solution of lanthanum(III) chloride (LaCl₃·2LiCl) in THF (1.3 equivalents) is added dropwise to the organometallic solution at -78 °C. The mixture is stirred for 30-60 minutes to facilitate the formation of the organolanthanum reagent.
-
Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the organolanthanum reagent at -78 °C.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluorocyclobutanol.
The resulting gem-difluorocyclobutanols are versatile intermediates that can be further functionalized through carbocation or radical-mediated pathways.[1][5] For instance, treatment with iron(III) chloride allows for Friedel-Crafts-type reactions with arenes and thiols.[1]
Table 1: Representative Yields for Nucleophilic Addition to 3,3-Difluorocyclobutanone
| Nucleophile Source | Product Type | Yield (%) |
| Aryl Grignard | 1-Aryl-3,3-difluorocyclobutanol | 70-95 |
| Alkynyl Lithium | 1-Alkynyl-3,3-difluorocyclobutanol | 65-85 |
| Alkyl Grignard | 1-Alkyl-3,3-difluorocyclobutanol | 50-75 |
Migratory Gem-Difluorination of Methylenecyclopropanes
An innovative approach involves the gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) that proceeds through a Wagner-Meerwein rearrangement.[6] This method provides access to 2-aryl-substituted gem-difluorocyclobutanes, which were previously challenging to synthesize.[6]
-
Reaction Setup: To a solution of the aryl-substituted methylenecyclopropane (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane) is added Selectfluor® (2.0-3.0 equivalents).
-
Fluorinating Agent Addition: The mixture is cooled to 0 °C, and pyridine-hydrofluoric acid complex (Py·HF, 70 wt. % HF) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-aryl-gem-difluorocyclobutane.
Table 2: Yields for Migratory Gem-Difluorination of Aryl-MCPs
| Aryl Substituent | Yield (%) |
| Phenyl | 60-75 |
| 4-Methoxyphenyl | 65-80 |
| 4-Chlorophenyl | 55-70 |
| Naphthyl | 50-65 |
Asymmetric Synthesis via Hydroboration of Cyclobutenes
The synthesis of chiral gem-difluorinated cyclobutanes represents a significant challenge. A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been developed to address this, providing access to enantioenriched gem-difluorinated α-boryl cyclobutanes.[7]
-
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand are dissolved in an anhydrous, degassed solvent.
-
Reaction Mixture: The catalyst solution is added to a solution of the gem-difluorinated cyclobutene (1.0 equivalent) and a borane source (e.g., pinacolborane, 1.1 equivalents).
-
Reaction Conditions: The reaction is stirred at a specified temperature until complete conversion of the starting material.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the chiral α-boryl cyclobutane.
This method opens avenues for the diversified synthesis of other chiral fluorinated cyclobutane derivatives.
Physicochemical Properties and Their Implications
The introduction of a gem-difluoro group significantly impacts the physicochemical properties of the cyclobutane ring. These changes are critical for rational drug design.
Table 3: Physicochemical Property Modulation by Gem-Difluorination
| Property | Effect of Gem-Difluorination | Rationale | Reference |
| pKa | Decreases acidity of neighboring carboxylic acids; Decreases basicity of neighboring amines | Strong inductive electron-withdrawing effect of the CF₂ group | [8][9] |
| Lipophilicity (LogP) | Variable; can increase or decrease | Complex interplay of dipole moment, molecular shape, and solvent interactions. Dependent on the position of the CF₂ group and other functional groups. | [8][9][10] |
| Aqueous Solubility | Generally follows trends in lipophilicity | Influenced by changes in crystal lattice energy and hydration | [9][11] |
| Metabolic Stability | Generally increased | C-F bonds are stronger than C-H bonds, making the molecule less susceptible to oxidative metabolism. | [8][9] |
Conclusion and Future Outlook
The discovery and development of synthetic routes to gem-difluorinated cyclobutane derivatives have provided medicinal chemists with a powerful tool to address challenges in drug design, particularly concerning metabolic stability and physicochemical properties. The methodologies outlined in this guide, from the versatile functionalization of 3,3-difluorocyclobutanone to innovative rearrangement and asymmetric strategies, offer a robust toolkit for accessing a wide array of these valuable building blocks. As our understanding of the intricate effects of fluorine on molecular properties continues to grow, the strategic application of the gem-difluorinated cyclobutane motif is poised to play an increasingly important role in the development of next-generation therapeutics. Future research will likely focus on expanding the diversity of accessible derivatives, developing more efficient and enantioselective catalytic methods, and further elucidating the structure-activity and structure-property relationships of this unique fluorinated scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
The Strategic Integration of Fluorinated Building Blocks in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with approximately 25-30% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties that fluorine imparts, which can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] The strategic incorporation of fluorinated building blocks allows for the fine-tuning of properties such as metabolic stability, lipophilicity (logP), and acidity/basicity (pKa), ultimately leading to drugs with enhanced efficacy and safety profiles.[4][5] This guide provides an in-depth technical overview of the core principles and practical applications of fluorinated building blocks in drug discovery and development.
Data Presentation: The Quantitative Impact of Fluorination
The substitution of hydrogen with fluorine can have profound and often predictable effects on key molecular properties. The following tables summarize the quantitative impact of fluorination on lipophilicity, pKa, and metabolic stability for a selection of representative compounds.
Table 1: Impact of Fluorination on Lipophilicity (logP)
| Parent Compound | logP (Parent) | Fluorinated Analog | logP (Fluorinated) | ΔlogP |
| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |
| Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 |
| Phenol | 1.46 | 4-Fluorophenol | 1.83 | +0.37 |
| Indole | 2.14 | 5-Fluoroindole | 2.33 | +0.19 |
Data compiled from various sources, predicted values may vary.
Table 2: Impact of Fluorination on Acidity/Basicity (pKa)
| Compound | pKa | Fluorinated Analog | pKa (Fluorinated) | ΔpKa |
| Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 |
| Aniline | 4.63 | 3-Fluoroaniline | 3.51 | -1.12 |
| Aniline | 4.63 | 2-Fluoroaniline | 3.20 | -1.43 |
| Aniline | 4.63 | 4-(Trifluoromethyl)aniline | 3.50 | -1.13 |
| Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 | -2.17 |
| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | -4.24 |
Data compiled from various sources, experimental conditions may affect values.
Table 3: Impact of Fluorination on Metabolic Stability
| Drug/Compound | Site of Metabolism | Metabolic Reaction | Fluorinated Analog | Effect of Fluorination |
| Ezetimibe Analog | Aromatic Ring | Hydroxylation | p-Fluorophenyl group | Blocked aromatic hydroxylation, improved metabolic stability.[6] |
| Celecoxib Analog | para-methyl group | Oxidation to carboxylic acid | para-trifluoromethyl group | Blocked benzylic oxidation, increased half-life.[4] |
| JAK Inhibitor | Benzylic Position | Hydroxylation | Fluorine at benzylic site | Prevented oxidative clearance, doubled plasma half-life.[7] |
| PI3K Inhibitor | Pyridyl Ring | Oxidation | Difluorination of pyridyl ring | Increased oral bioavailability and decreased clearance.[7] |
Experimental Protocols: Synthesis of Key Fluorinated Building Blocks
The following are detailed methodologies for the synthesis of several common fluorinated building blocks.
Protocol 1: Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[2]
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[2]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[2]
-
Wash the organic layer with brine solution (2 x 150 ml for a 92 mmol scale reaction).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary.[2]
Protocol 2: Synthesis of 2,4-Difluoronitrobenzene
This protocol details the nitration of 1,3-difluorobenzene.[8]
Materials:
-
1,3-Difluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,3-difluorobenzene.
-
Maintain the temperature while slowly adding a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.[8]
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-difluoronitrobenzene.[8]
-
Purify the product by vacuum distillation.[8]
Protocol 3: Synthesis of Ethyl 4,4,4-Trifluorocrotonate
This protocol describes a method for the synthesis of ethyl 4,4,4-trifluorocrotonate.[5]
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Trifluoroacetic anhydride
Procedure:
-
Charge a flask with (carbethoxymethyl)triphenylphosphonium bromide and anhydrous THF.[5]
-
Cool the stirred suspension in an ice water bath and add triethylamine dropwise.[5]
-
After stirring, treat the mixture dropwise with trifluoroacetic anhydride, maintaining the temperature between 5-10°C.[5]
-
After the addition is complete, continue stirring and then allow the mixture to warm to room temperature.
-
Work-up the reaction mixture by filtration and concentration of the filtrate.
-
The crude product can be purified by distillation or chromatography to yield ethyl 4,4,4-trifluorocrotonate.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Sofosbuvir
Sofosbuvir is a fluorinated prodrug used to treat Hepatitis C. It is converted intracellularly to its active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[7][9][10]
Caption: Mechanism of action of the fluorinated antiviral drug Sofosbuvir.
Experimental Workflow: Lead Optimization with Fluorinated Analogs
A common workflow in medicinal chemistry involves the synthesis and evaluation of fluorinated analogs to improve the properties of a lead compound.
Caption: A typical workflow for lead optimization using fluorinated analogs.
References
- 1. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
The Strategic Imperative of Fluorine in Modern Drug Design: Enhancing Metabolic Stability and Optimizing Pharmacokinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This small but mighty halogen possesses a unique combination of properties that can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in drug design, with a particular focus on its impact on metabolic stability. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel and optimized therapeutics.
The Physicochemical Impact of Fluorination: A Quantitative Perspective
The introduction of fluorine into a molecule can induce significant changes in its physicochemical properties, which in turn dictate its biological behavior. The high electronegativity of fluorine, coupled with its relatively small van der Waals radius, allows for nuanced modulation of a drug's characteristics.
Modulation of pKa and Lipophilicity
Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, thereby influencing the ionization state of a drug at physiological pH.[1][2] This can have profound implications for a drug's solubility, membrane permeability, and target engagement.[3][4] Concurrently, fluorination can alter a molecule's lipophilicity, as measured by its partition coefficient (logP) or distribution coefficient (logD). The effect on lipophilicity is context-dependent; for instance, the replacement of a hydrogen atom with a fluorine atom can either increase or decrease lipophilicity, while polyfluorination often leads to a decrease.[4][5]
The following table summarizes the impact of fluorination on the pKa and logP of representative drug analogs.
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated logP/logD | Fluorinated logP/logD | Reference(s) |
| 2-(Methylthio)pyridine vs. 2-(Trifluoromethylthio)pyridine | - | - | 1.69 (logD 7.4) | 2.13 (logD 7.4) | [5] |
| 2-(Ethylthio)pyridine vs. 2-(Trifluoroethyl)thio)pyridine | - | - | 2.26 (logD 7.4) | 2.71 (logD 7.4) | [5] |
| Isoquinoline-based PARP Inhibitor vs. 7-Fluoro Analog | 6.8 (Predicted) | 6.5 (Predicted) | 2.5 (clogP) | 2.7 (clogP) | [4] |
Table 1: Impact of Fluorination on pKa and Lipophilicity. This table provides a comparative view of the predicted and experimental pKa and logP/logD values for non-fluorinated compounds and their fluorinated analogs, illustrating the modulating effect of fluorine substitution.
Enhancing Metabolic Stability: The Core Advantage of Fluorination
One of the most significant benefits of incorporating fluorine into a drug molecule is the enhancement of its metabolic stability.[6][7] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast number of drugs.[8] By strategically placing fluorine atoms at metabolically labile positions, so-called "metabolic soft spots," medicinal chemists can effectively block oxidative metabolism, leading to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[3][7]
Quantitative Improvements in Metabolic Stability
The impact of fluorination on metabolic stability can be quantified by comparing the in vitro half-life (t½) and intrinsic clearance (Clint) of fluorinated and non-fluorinated drug analogs in liver microsomes. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are a standard in vitro model for assessing metabolic stability.[9][10]
The following tables present quantitative data from studies that directly compared the metabolic stability of fluorinated and non-fluorinated compounds.
| Compound Pair | Non-Fluorinated Half-life (t½) in Liver Microsomes (min) | Fluorinated Half-life (t½) in Liver Microsomes (min) | Fold Increase in Stability | Reference(s) |
| Risperidone vs. 9-Fluororisperidone | - | - | 16 | [11] |
| Celecoxib vs. 4'-Fluorocelecoxib | - | - | 4 | [11] |
| UT-155 (Non-fluorinated indole) vs. 32c (CF3-substituted indazole analog) | 12.35 (mouse) | 53.71 (mouse) | 4.35 | [7] |
| 5-Fluoroindole vs. 5-Fluoroindole HCl | 144.2 (rat) | 12 (rat) | - | [7] |
Table 2: Comparative In Vitro Metabolic Stability of Fluorinated and Non-Fluorinated Drug Analogs. This table showcases the significant increase in metabolic half-life observed upon fluorination of various drug molecules in liver microsome assays. Note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Compound Pair | Non-Fluorinated Intrinsic Clearance (Clint) (mL/min/kg) | Fluorinated Intrinsic Clearance (Clint) (mL/min/mg) | Reference(s) |
| UT-155 (Non-fluorinated indole) vs. 32c (CF3-substituted indazole analog) | - | 1.29 | [7] |
| 5-Fluoroindole | 9.0 | - | [7] |
Table 3: Impact of Fluorination on Intrinsic Clearance. This table highlights the reduction in intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, upon fluorination.
Impact on Pharmacokinetics and Target Binding
The improvements in metabolic stability conferred by fluorination often translate to a more favorable pharmacokinetic profile in vivo.[3] This includes increased oral bioavailability, a longer duration of action, and more predictable drug exposure.[12]
Beyond its effects on metabolism, fluorine can also influence a drug's binding affinity for its target protein.[13][14] The unique electronic properties of fluorine can lead to favorable interactions within the binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.[3]
| Drug Pair | Non-Fluorinated Property | Fluorinated Property | Impact | Reference(s) |
| Gefitinib vs. 2-Fluoro and 6-Fluoro analogs | - | Improved exposure, lower clearance, and improved bioavailability | Enhanced Pharmacokinetics | [15] |
| Lapatinib (fluorinated) vs. non-fluorinated derivatives | - | Better cellular activity and pharmacokinetics | Improved Efficacy and PK | [15] |
| Cannabinoid analogs | High CB1 binding affinity | Significantly lower CB1 binding affinity | Detrimental to Binding | [16] |
Table 4: Influence of Fluorination on Pharmacokinetics and Binding Affinity. This table provides examples of how fluorine substitution can modulate the pharmacokinetic parameters and target binding affinity of drug molecules.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.
1. Materials and Reagents:
-
Test compound and positive/negative control compounds
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture Preparation: In a 96-well plate, add the liver microsome suspension and the NADPH regenerating system to the incubation buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the working solution of the test compound to the wells to initiate the metabolic reaction.
-
Time-course Incubation: Incubate the plate at 37°C with shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point serves as the initial concentration control.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study in rats. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[17][18]
1. Animals and Housing:
-
Use a sufficient number of healthy, adult rats (e.g., Sprague-Dawley) of a specific sex and weight range.
-
House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum (unless fasting is required for the study).
-
Allow for an acclimatization period before the study begins.
2. Dosing and Administration:
-
Prepare the drug formulation in a suitable vehicle.
-
Administer the drug to the rats via the desired route (e.g., oral gavage, intravenous injection). The dose should be based on previous in vitro data and preliminary dose-ranging studies.
3. Blood Sampling:
-
Collect blood samples at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Blood can be collected from a suitable site, such as the tail vein or jugular vein, using an appropriate technique to minimize stress to the animal.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA, heparin).
4. Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
6. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) (if both intravenous and oral data are available)
-
Visualizing the Impact and Workflow
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the role of fluorine in drug metabolism.
References
- 1. enamine.net [enamine.net]
- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 18. In vivo pharmacokinetic study [bio-protocol.org]
The Chemical Space of Difluorocycloalkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into cyclic hydrocarbon scaffolds has profound effects on their physicochemical and biological properties. Difluorocycloalkanes, in particular, have emerged as valuable building blocks in medicinal chemistry, offering a strategic approach to modulate molecular conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive exploration of the chemical space of difluorocycloalkanes, detailing their synthesis, conformational analysis, and application in drug discovery, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Difluorocycloalkanes
The synthesis of difluorocycloalkanes can be broadly categorized into two main strategies: the deoxofluorination of cyclic ketones and cycloaddition reactions. The choice of method depends on the desired substitution pattern and the availability of starting materials.
A prevalent and effective method for the synthesis of gem-difluorocycloalkanes is the deoxofluorination of the corresponding cycloalkanone.[1][2][3] This transformation is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Morph-DAST.
An alternative approach involves cycloaddition reactions, which are particularly useful for constructing strained four-membered rings. For instance, [2+2] cycloaddition of a ketene acetal with an appropriate alkene can provide access to cyclobutanone precursors for subsequent fluorination.[1]
Experimental Protocols
Synthesis of 2,2-Difluorocyclobutyl-Substituted Building Blocks via Deoxofluorination [1][2][3]
This protocol describes the key deoxofluorination step in the synthesis of 2,2-difluorocyclobutyl derivatives, starting from an O-protected 2-(hydroxymethyl)cyclobutanone.
Materials:
-
O-protected 2-(hydroxymethyl)cyclobutanone
-
Morph-DAST
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of the O-protected 2-(hydroxymethyl)cyclobutanone in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Morph-DAST (1.2 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,2-difluorocyclobutyl derivative.
Physicochemical Properties of Difluorocycloalkanes
The introduction of two fluorine atoms onto a cycloalkane ring significantly alters its electronic properties, which in turn influences key physicochemical parameters relevant to drug design, such as acidity (pKa) and lipophilicity (LogP).
The strong electron-withdrawing nature of fluorine atoms generally leads to a decrease in the pKa of nearby acidic functional groups and an increase in the acidity of neighboring C-H bonds.[4][5][6][7] The effect on lipophilicity is more complex and depends on the substitution pattern and the overall molecular context. In many cases, gem-difluorination can lead to a decrease in LogP, which can be advantageous for improving the solubility and pharmacokinetic profile of drug candidates.[4][5][6]
| Compound Class | Ring Size | Substitution Pattern | pKa (Carboxylic Acid) | LogP (Anilide Derivative) | Reference |
| Cycloalkane Carboxylic Acids | 4 | Non-fluorinated | 4.8 | 2.5 | [4][5] |
| 4 | 2,2-difluoro | 4.1 | 2.2 | [4][5] | |
| 4 | 3,3-difluoro | 4.3 | 2.3 | [4][5] | |
| 5 | Non-fluorinated | 4.9 | 2.8 | [4][5] | |
| 5 | 2,2-difluoro | 4.2 | 2.5 | [4][5] | |
| 5 | 3,3-difluoro | 4.5 | 2.6 | [4][5] | |
| 6 | Non-fluorinated | 5.0 | 3.1 | [4][5] | |
| 6 | 2,2-difluoro | 4.3 | 2.8 | [4][5] | |
| 6 | 3,3-difluoro | 4.6 | 2.9 | [4][5] | |
| 6 | 4,4-difluoro | 4.7 | 3.0 | [4][5] |
Table 1: Representative pKa and LogP values for functionalized cycloalkanes.
Conformational Analysis
The stereoelectronic effects of fluorine have a significant impact on the conformational preferences of difluorocycloalkanes. In cyclohexane systems, the gauche effect and hyperconjugative interactions can lead to a preference for axial conformations of fluorine substituents, which contrasts with the typically observed equatorial preference for larger groups.
For instance, in fluorocyclohexane, the equatorial conformer is only slightly more stable than the axial conformer by approximately 0.25 kcal/mol.[8][9] This small energy difference highlights the subtle interplay of steric and electronic effects. In 1,2-difluorocyclohexane, the trans-diaxial conformer can be more stable than the trans-diequatorial conformer in the gas phase, a phenomenon attributed to stabilizing hyperconjugative interactions between the C-F and C-H anti-periplanar bonds.[10][11]
| Cyclohexane Derivative | Conformer | Relative Energy (kcal/mol) | Reference |
| Fluorocyclohexane | Equatorial | 0 | [8][9] |
| Axial | 0.25 | [8][9] | |
| trans-1,2-Difluorocyclohexane | Diequatorial | 0 | [10][11] |
| Diaxial | -0.5 to 0.5 (solvent dependent) | [10][11] | |
| cis-1,3-Difluorocyclohexane | Diequatorial | 0 | [12] |
| Diaxial | > 5 | [12] | |
| trans-1,4-Difluorocyclohexane | Diequatorial | 0 | [12] |
| Diaxial | ~0.3 | [12] |
Table 2: Calculated relative conformational energies of selected difluorocyclohexanes.
Applications in Medicinal Chemistry and Signaling Pathways
The unique properties of difluorocycloalkanes have been exploited in the design of several marketed drugs. The introduction of a difluoromethylene group can serve as a bioisosteric replacement for a carbonyl group or a methylene group, leading to improved metabolic stability and binding affinity.
Maraviroc: A CCR5 Receptor Antagonist
Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It contains a difluorocyclohexane moiety and functions as a CCR5 receptor antagonist.[13][14][15][16][17][18] By binding to the CCR5 co-receptor on the surface of T-cells, Maraviroc prevents the HIV-1 viral envelope protein gp120 from interacting with the receptor, thereby blocking viral entry into the host cell.[13][15][19]
Ivosidenib: An IDH1 Inhibitor
Ivosidenib is an anticancer agent used for the treatment of acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[8][15][20][21] The drug features a difluorocyclohexyl group. Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[22][23][24][25][26][27] Ivosidenib selectively inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the induction of myeloid differentiation in cancer cells.[22][23][25][28][29]
Conclusion
Difluorocycloalkanes represent a versatile and powerful class of building blocks for modern drug discovery. Their unique stereoelectronic properties allow for fine-tuning of molecular conformation and physicochemical parameters, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a roadmap for accessing a diverse range of difluorocycloalkane derivatives, while the data presented on their physicochemical and conformational properties offers valuable insights for rational drug design. The successful application of difluorocycloalkane motifs in marketed drugs such as Maraviroc and Ivosidenib underscores their importance and potential in the development of new therapeutics. Further exploration of this chemical space is poised to yield novel drug candidates targeting a wide array of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 7. Papers - Oleksandr Grygorenko [grygorenko.com]
- 8. The chair conformer of fluorocyclohexane is 0.25kcal/mol more stable when.. [askfilo.com]
- 9. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore‐based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]
- 20. researchgate.net [researchgate.net]
- 21. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 24. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 25. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Leukemic IDH1 and IDH2 mutations result in a hypermethylation phenotype, disrupt TET2 function, and impair hematopoietic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Prognostic significance of IDH1 mutations in acute myeloid leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. IDH1/2 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,3-Difluorocyclobutyl Benzoate
Introduction
3,3-Difluorocyclobutyl benzoate is a chemical compound of interest in medicinal chemistry and materials science due to the presence of the gem-difluorocyclobutyl motif. This structural element can impart unique physicochemical properties, such as altered metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in drug discovery. This document provides a detailed protocol for the synthesis of this compound via the esterification of 3,3-difluorocyclobutanol with benzoyl chloride. The described method is a standard esterification procedure that is widely applicable to various alcohols and acyl chlorides.
Reaction Principle
The synthesis of this compound from 3,3-difluorocyclobutanol is achieved through an esterification reaction. In this protocol, the hydroxyl group of 3,3-difluorocyclobutanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.
Reaction Scheme:
Experimental Protocol
Materials:
-
3,3-difluorocyclobutanol (C4H6F2O, MW: 108.09 g/mol )[1]
-
Benzoyl chloride (C7H5ClO, MW: 140.57 g/mol )
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,3-difluorocyclobutanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. Benzoyl chloride is a reactive and readily available reagent for this type of derivatization.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove excess benzoyl chloride and pyridine hydrochloride), water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Value/Condition |
| Reactants | |
| 3,3-difluorocyclobutanol | 1.0 equivalent |
| Benzoyl chloride | 1.2 equivalents |
| Pyridine | 1.5 equivalents |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | Typically >80% (dependent on scale and purification) |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Benzoyl chloride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reagents
Caption: Roles of reagents in the esterification reaction.
References
Application Notes and Protocols for the Esterification of 3,3-Difluorocyclobutanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of 3,3-difluorocyclobutanol, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the 3,3-difluorocyclobutyl motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules. This document outlines three common and effective methods for the esterification of this secondary alcohol, providing a foundation for reaction optimization and application in various synthetic endeavors.
Overview of Esterification Methods
The esterification of 3,3-difluorocyclobutanol can be achieved through several standard organic chemistry transformations. The choice of method often depends on the scale of the reaction, the nature of the carboxylic acid, and the desired purity of the final product. The most common approaches include:
-
Fischer-Speier Esterification: This classic method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[1][2]
-
Acylation with Acyl Chlorides: A more reactive approach involves the use of an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride.[3]
-
Acylation with Acid Anhydrides: This method offers a good balance between reactivity and handling. The reaction is typically catalyzed by a base, such as pyridine, or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[4]
Comparative Data of Esterification Protocols
The following table summarizes representative quantitative data for the esterification of 3,3-difluorocyclobutanol with benzoic acid using the three primary methods described. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
| Parameter | Fischer-Speier Esterification | Acylation with Benzoyl Chloride | Acylation with Benzoic Anhydride |
| Carboxylic Acid Derivative | Benzoic Acid | Benzoyl Chloride | Benzoic Anhydride |
| Catalyst/Base | H₂SO₄ (catalytic) | Pyridine | DMAP (catalytic), Pyridine |
| Solvent | Toluene | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Reflux (110 °C) | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 3 hours | 2 - 6 hours |
| Typical Yield | 75 - 85% | 90 - 98% | 88 - 95% |
| Byproduct | Water | Pyridinium hydrochloride | Pyridinium benzoate, Benzoic acid |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3,3-Difluorocyclobutanol
This protocol describes the esterification of 3,3-difluorocyclobutanol with a carboxylic acid using a strong acid catalyst.
Materials:
-
3,3-Difluorocyclobutanol
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-difluorocyclobutanol (1.0 eq), the desired carboxylic acid (1.1 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected or the reaction is deemed complete by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation of 3,3-Difluorocyclobutanol with an Acyl Chloride
This protocol details the esterification using a more reactive acyl chloride.
Materials:
-
3,3-Difluorocyclobutanol
-
Acyl Chloride (e.g., Benzoyl Chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude ester.
-
Purify by flash column chromatography if necessary.
Protocol 3: Acylation of 3,3-Difluorocyclobutanol with an Acid Anhydride
This protocol provides a method using a moderately reactive acid anhydride.
Materials:
-
3,3-Difluorocyclobutanol
-
Acid Anhydride (e.g., Benzoic Anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3,3-difluorocyclobutanol (1.0 eq), the acid anhydride (1.2 eq), a catalytic amount of DMAP (0.05 eq), and pyridine (1.5 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the pure ester.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow for esterification and the reaction mechanism for Fischer esterification.
Caption: General experimental workflow for the esterification of 3,3-difluorocyclobutanol.
Caption: Simplified mechanism of Fischer-Speier esterification.[1][5]
References
Synthesis of Fluorinated Cyclobutyl Esters: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] The cyclobutane motif, with its unique three-dimensional structure, serves as a versatile bioisostere in drug design.[3] Consequently, the synthesis of fluorinated cyclobutane derivatives, particularly esters which can serve as key intermediates or bioactive molecules themselves, is of significant interest to the pharmaceutical industry. This document provides detailed experimental procedures for the synthesis of various fluorinated cyclobutyl esters, drawing from established and innovative methodologies.
I. Synthesis of Trifluoromethyl-Cyclobutyl Esters via Deoxyfluorination
One robust method for the synthesis of trifluoromethyl-substituted cyclobutanes is the deoxyfluorination of cyclobutane carboxylic acids using sulfur tetrafluoride (SF₄). This transformation can be applied to substrates already containing an ester moiety.[4]
Experimental Protocol 1: Synthesis of a Trifluoromethyl-Cyclobutyl Ester
This protocol describes the conversion of a cyclobutane carboxylic acid containing an ester group to the corresponding trifluoromethyl cyclobutane.
Materials:
-
Substituted cyclobutane carboxylic acid with an ester group (1.0 equiv)
-
Sulfur tetrafluoride (SF₄) (3–30 equiv)
-
Additives (e.g., water or HF)
-
Anhydrous solvent (e.g., dichloromethane)
-
1 M HCl in Methanol
Procedure:
-
In a suitable pressure-resistant reactor, combine the substituted cyclobutane carboxylic acid (1.0 equiv) and the chosen anhydrous solvent.
-
Cool the mixture to the desired temperature (typically -78 °C) and carefully condense sulfur tetrafluoride (3–30 equiv) into the reactor.
-
Add any required additives (e.g., a catalytic amount of water or HF).
-
Seal the reactor and heat the reaction mixture to a temperature ranging from 60–110 °C for 12–144 hours.[4] The reaction progress should be monitored by an appropriate analytical technique (e.g., ¹⁹F NMR or LC-MS).
-
After the reaction is complete, cool the reactor to a safe temperature and cautiously vent the excess SF₄.
-
Quench the reaction mixture with a suitable reagent (e.g., methanol).
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by column chromatography, crystallization, or vacuum distillation to yield the desired trifluoromethyl-cyclobutyl ester.[4] For basic compounds, conversion to a hydrochloride salt using 1 M HCl in methanol can facilitate purification.[4]
Data Presentation: Representative Yields
| Starting Material Class | Product | Yield (%) |
| Aliphatic cyclobutane carboxylic acids with an ester group | Trifluoromethyl cyclobutanes with an ester group | Good[4] |
II. Synthesis of Difluoroalkylated Cyclobutanes from Cyclobutenes
A versatile approach to difluoroalkylated cyclobutanes involves the synthesis of difluoroalkylated cyclobutenes, which can then be converted to the saturated cyclobutane ring system. This method utilizes novel difluoroalkylating reagents.[3]
Experimental Protocol 2: Synthesis and Functionalization of Difluoroalkylated Cyclobutenes
This protocol outlines the synthesis of difluoroalkylated cyclobutenes and their subsequent conversion to functionalized difluoroalkylated cyclobutanes which can be precursors to esters.
Step 1: Synthesis of Difluoroalkylated Cyclobutenes
-
The synthesis starts from a readily available cyclobutanone enol silyl ether, which is converted in three steps to a 2-(difluoromethylene)cyclobutyl sulfonium salt (CB-DFAS).[3]
-
React the CB-DFAS reagent with a wide array of nucleophiles (carbon, oxygen, nitrogen, or sulfur-based) under mild conditions to obtain structurally diverse difluoroalkylated cyclobutenes.[3]
Step 2: Conversion to Difluoroalkylated Cyclobutanes
-
The resulting difluoroalkylated cyclobutenes can serve as versatile intermediates for various transformations.[3]
-
For example, dihydroxylation of the cyclobutene can be performed to yield a diol.[3]
-
Alternatively, hydroboration-oxidation can furnish a cyclobutanol.[3]
-
These functionalized cyclobutanes can then be further elaborated to introduce an ester functionality through standard organic synthesis techniques.
Data Presentation: Representative Transformations
| Reaction on Difluoroalkylated Cyclobutene | Product | Yield |
| Dihydroxylation | Diol | Synthetically useful[3] |
| Hydroboration-oxidation | Cyclobutanol | Moderate[3] |
| Bromination with Br₂ | Dibrominated compound | Nearly quantitative[3] |
| Iridium-catalyzed borylation | Boronic ester | Efficient[3] |
III. Synthesis of Monofluorinated Cyclobutyl Esters
The synthesis of monofluorinated cyclobutanes can be achieved through nucleophilic fluorination strategies.
Experimental Protocol 3: Synthesis of a Monofluorinated Cyclobutane Precursor
This protocol describes the synthesis of a monofluorinated cyclobutane which can be a precursor to a cyclobutyl ester.
-
A key starting material can be a cis-1,2-disubstituted cyclobutane containing a hydroxyl group and an ester moiety.[5]
-
Activation of the hydroxyl group, for instance with trifluoromethanesulfonic anhydride (Tf₂O), is performed.[5]
-
Subsequent substitution with a fluorine anion (e.g., from a fluoride salt) under mild conditions can yield the desired monofluorinated cyclobutane.[5] It is important to note that elimination and other side reactions can be significant challenges in this step.[5]
-
The resulting fluorinated cyclobutane containing an ester can be purified, or the ester can be cleaved to the corresponding carboxylic acid for further derivatization.[5]
Visualizing the Synthetic Pathways
To aid in the understanding of the experimental workflows, the following diagrams illustrate the key synthetic transformations.
Caption: Workflow for Trifluoromethyl-Cyclobutyl Ester Synthesis.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 3,3-Difluorocyclobutyl Benzoate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of lead compounds for therapeutic targets. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding pockets of proteins. The subsequent optimization of these fragments, often guided by structural biology, can lead to the development of high-affinity and selective drug candidates.
The unique physicochemical properties of organofluorine compounds have made them increasingly valuable in drug design. The introduction of fluorine can influence a molecule's conformation, pKa, metabolic stability, and binding affinity. The 3,3-difluorocyclobutyl moiety, in particular, offers a compelling scaffold for fragment design. It provides a three-dimensional (3D) exit vector for fragment elaboration, which is often advantageous over flat, aromatic systems. The gem-difluoro group can act as a bioisostere for a carbonyl group or other polar functionalities, potentially improving pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the use of a specific fragment, 3,3-Difluorocyclobutyl benzoate , in FBDD campaigns.
Application Notes
The this compound fragment is a promising candidate for inclusion in FBDD screening libraries. Its utility stems from the combination of a rigid, 3D cyclobutane core with the polar gem-difluoro group and a benzoate moiety that can be readily modified.
Key Advantages of the 3,3-Difluorocyclobutyl Moiety:
-
Three-Dimensionality: In contrast to the predominantly planar fragments that have historically populated screening libraries, the cyclobutane scaffold provides distinct 3D character. This can enable interactions with more complex and deeper binding pockets that are often challenging to target with flat molecules.
-
Bioisosterism: The gem-difluoro group can serve as a bioisostere for a carbonyl or hydrated carbonyl group, potentially enhancing binding interactions through favorable electrostatic interactions without introducing a reactive carbonyl. This substitution can also improve metabolic stability.
-
Improved Physicochemical Properties: Fluorination can favorably modulate properties such as lipophilicity and pKa. The polar nature of the C-F bonds can lead to improved solubility and reduced off-target effects.
-
Synthetic Tractability: The benzoate group serves as a convenient synthetic handle, allowing for the straightforward elaboration of the fragment hit into more potent lead compounds through established chemical methodologies.
Potential Applications in Drug Discovery:
The this compound fragment is well-suited for screening against a wide range of protein targets, including:
-
Kinases: The 3D nature of the scaffold can be exploited to target less conserved regions of the ATP binding site, potentially leading to more selective inhibitors.
-
Proteases: The gem-difluoro group can mimic the tetrahedral intermediate of peptide hydrolysis, making it an attractive scaffold for protease inhibitor design.
-
Epigenetic Targets: The unique shape and electrostatic profile of the fragment may enable it to disrupt protein-protein or protein-reader domain interactions that are characteristic of epigenetic targets.
Experimental Protocols
A typical FBDD campaign involves a tiered screening approach to identify and validate fragment hits. The following protocols are adapted for the screening of this compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (T_m).
Methodology:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2-5 µM.
-
Fragment Preparation: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically between 200 µM and 1 mM, with a final DMSO concentration of ≤1%.
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add the protein solution.
-
Add the fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.
-
Add the this compound fragment or DMSO control to the respective wells.
-
Seal the plate.
-
-
Data Acquisition: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence intensity.
-
Data Analysis: The T_m is the inflection point of the melting curve. A significant increase in T_m (ΔT_m > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
Protocol 2: Hit Validation using Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful techniques to confirm direct binding of the fragment to the target protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, in 99.9% D_2O).
-
Prepare a stock solution of this compound in DMSO-d6. The final fragment concentration is typically 100-500 µM.
-
-
STD-NMR:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment.
-
Acquire an STD spectrum with on-resonance saturation of the protein signals (e.g., at 0.5 ppm) and an off-resonance saturation as a control (e.g., at 30 ppm).
-
Calculate the difference spectrum. Signals in the difference spectrum indicate that the fragment has received saturation from the protein, confirming binding.
-
-
WaterLOGSY:
-
Acquire a WaterLOGSY spectrum of the fragment in the absence of the protein. Fragment signals should have the same sign as the bulk water signal.
-
Acquire a WaterLOGSY spectrum in the presence of the protein. If the fragment binds, its signals will show an opposite sign to the bulk water signal due to magnetization transfer from the hydrated protein.
-
Protocol 3: Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a protein-ligand interaction.
Methodology:
-
Sample Preparation:
-
Prepare the target protein (10-50 µM) and the this compound fragment (10-20 times the protein concentration) in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze both samples against the same buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections of the fragment into the protein solution at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Data Presentation
Quantitative data from the screening and validation experiments should be summarized for clear comparison of hits.
Table 1: Summary of Biophysical Screening Data for Fragment Hits
| Fragment ID | Structure | DSF (ΔT_m, °C) | STD-NMR (Binding) | WaterLOGSY (Binding) | ITC (K_d, µM) |
| FBDD-001 | This compound | e.g., 2.5 | e.g., Yes | e.g., Yes | e.g., 350 |
| FBDD-002 | Analog 1 | e.g., 1.8 | e.g., Yes | e.g., Yes | e.g., 800 |
| FBDD-003 | Analog 2 | e.g., 0.5 | e.g., No | e.g., No | e.g., >1000 |
| FBDD-004 | Analog 3 | e.g., 3.1 | e.g., Yes | e.g., Yes | e.g., 150 |
Visualizations
FBDD Workflow
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Hypothetical Signaling Pathway
Caption: Inhibition of a hypothetical kinase signaling pathway by a fragment-derived inhibitor.
Conclusion
The this compound fragment represents a valuable addition to FBDD screening libraries. Its inherent 3D character and the favorable properties imparted by the gem-difluoro group offer the potential to identify novel starting points for drug discovery programs targeting a diverse range of proteins. The protocols and data presentation formats outlined in this document provide a framework for the successful integration of this and similar fluorinated fragments into FBDD workflows. The ultimate success of any fragment-to-lead campaign relies on the iterative process of screening, structural biology, and medicinal chemistry to evolve weakly binding fragments into potent and selective drug candidates.
Application Notes: Synthesis and Utility of 3,3-Difluorocyclobutyl Benzoate
Introduction
In modern drug discovery, the incorporation of fluorinated motifs is a widely employed strategy to enhance the pharmacological profile of bioactive molecules. Fluorine-containing functional groups can significantly improve properties such as metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoromethylene unit (CF2) is of particular interest as it can serve as a lipophilic bioisostere of a carbonyl group or other polar functionalities, offering a valuable tool for fine-tuning the physicochemical properties of drug candidates.[1][2]
The 3,3-difluorocyclobutane scaffold is an emerging building block in medicinal chemistry. Its conformational rigidity and the electronic effects of the gem-difluoro group can impart unique structural and biological properties to parent molecules. The esterification of 3,3-difluorocyclobutanol with benzoyl chloride yields 3,3-difluorocyclobutyl benzoate, a versatile intermediate. This benzoate can act as a stable protecting group or as a precursor for introducing the 3,3-difluorocyclobutyl moiety into more complex molecular architectures, making it a valuable tool for researchers in pharmaceutical and materials science.
Reaction Principle
The synthesis of this compound is achieved through the acylation of 3,3-difluorocyclobutanol with benzoyl chloride. This esterification reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents
-
3,3-Difluorocyclobutanol (C₄H₆F₂O, MW: 108.09 g/mol )
-
Benzoyl Chloride (C₇H₅ClO, MW: 140.57 g/mol )
-
Anhydrous Pyridine (C₅H₅N, MW: 79.10 g/mol )
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes (for column chromatography)
-
Ethyl Acetate (for column chromatography)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or GC-MS for analysis
Procedure: Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluorocyclobutanol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes.
-
Acylation: Add benzoyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction parameters and expected outcomes for the synthesis of this compound based on standard acylation methodologies.[3][4]
| Parameter | Value/Condition | Notes |
| Reactant Stoichiometry | ||
| 3,3-Difluorocyclobutanol | 1.0 eq. | Limiting reagent |
| Benzoyl Chloride | 1.1 - 1.3 eq. | Slight excess to ensure complete conversion. |
| Base (Pyridine/Triethylamine) | 1.5 - 2.0 eq. | Acts as a catalyst and acid scavenger. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to dissolve reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reaction. |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Outcome | ||
| Expected Yield | 85 - 95% | Yields are typically high for this type of esterification. |
| Product Appearance | Colorless to pale yellow oil |
Visualizations
// Invisible nodes for alignment node [label="", width=0, height=0, style=invis]; invis1; invis2; r1 -> invis1 [style=invis]; invis1 -> p1 [style=invis]; r2 -> invis2 [style=invis]; invis2 -> p1 [style=invis];
// Plus and arrow plus_node [label="+", shape=plaintext, fontname="sans-serif", fontsize=24]; arrow_node [label="Pyridine, DCM\n0 °C to RT", shape=plaintext, fontname="sans-serif", fontsize=10, fontcolor="#34A853"];
{rank=same; r1; plus_node; r2; arrow_node; p1}
r1 -> plus_node [style=invis]; plus_node -> r2 [style=invis]; r2 -> arrow_node [style=invis]; arrow_node -> p1 [style=invis];
} dot
References
Catalytic Routes to Gem-Difluorocyclobutanes: Application Notes and Protocols for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic synthesis of gem-difluorocyclobutanes, a critical structural motif in modern medicinal chemistry. The unique conformational constraints and electronic properties imparted by the gem-difluorocyclobutyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document outlines four key catalytic methodologies, presenting detailed protocols, quantitative data, and mechanistic diagrams to facilitate their implementation in a research setting.
Introduction
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to modulate key physicochemical properties. The gem-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of polarity and lipophilicity.[1] Its rigid four-membered ring system provides a defined spatial orientation for substituents, which can be crucial for optimizing interactions with biological targets. This document details catalytic methods that provide access to a diverse range of functionalized gem-difluorocyclobutanes, starting from readily available precursors.
Organolanthanum-Mediated Synthesis of gem-Difluorocyclobutanol Precursors
A key challenge in the synthesis of 1,1-disubstituted gem-difluorocyclobutanes is the propensity of 3,3-difluorocyclobutanone to undergo elimination reactions with common organometallic reagents like Grignard or organolithium reagents. The use of organolanthanum reagents, generated in situ, effectively circumvents this issue by reducing the basicity of the nucleophile, thereby enabling efficient addition to the ketone.[2]
General Experimental Workflow
Caption: Workflow for Organolanthanum-Mediated Synthesis.
Experimental Protocol: Synthesis of 1-Aryl-3,3-difluorocyclobutanol
To a solution of an appropriate aryl bromide (0.55 mmol, 1.1 equiv) in anhydrous THF (2.0 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 0.55 mmol, 1.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of LaCl₃·2LiCl (0.6 mmol, 1.2 equiv) in anhydrous THF (1.0 mL) is then added dropwise, and the reaction mixture is allowed to warm to 0 °C and stirred for 1 hour. The mixture is then cooled back down to -78 °C, and a solution of 3,3-difluorocyclobutanone (0.5 mmol, 1.0 equiv) in anhydrous THF (1.0 mL) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.[3]
Representative Substrate Scope and Yields
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-3,3-difluorocyclobutanol | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-3,3-difluorocyclobutanol | 78 |
| 3 | 2-Bromopyridine | 3,3-Difluoro-1-(pyridin-2-yl)cyclobutanol | 65 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-Dimethylphenyl)-3,3-difluorocyclobutanol | 92 |
Iron-Catalyzed Friedel-Crafts Alkylation for 1,1-Diaryl-3,3-difluorocyclobutanes
The tertiary alcohol of the gem-difluorocyclobutanol can be readily functionalized through the formation of a stabilized carbocation intermediate. Iron(III) chloride, an inexpensive and abundant Lewis acid, effectively catalyzes the Friedel-Crafts reaction with a variety of arene and heteroarene nucleophiles to generate 1,1-diaryl-3,3-difluorocyclobutanes.[3]
Proposed Catalytic Cycle
Caption: Iron-Catalyzed Friedel-Crafts Reaction Cycle.
Experimental Protocol: Synthesis of 1,1-Diaryl-3,3-difluorocyclobutane
To a solution of 1-aryl-3,3-difluorocyclobutanol (0.2 mmol, 1.0 equiv) and the arene nucleophile (0.6 mmol, 3.0 equiv) in toluene (2.0 mL) is added FeCl₃ (0.02 mmol, 0.1 equiv). The reaction mixture is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (10 mL) and washed with water (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,1-diaryl-3,3-difluorocyclobutane.[3]
Representative Substrate Scope and Yields
| Entry | gem-Difluorocyclobutanol | Arene Nucleophile | Product | Yield (%) |
| 1 | 1-Phenyl-3,3-difluorocyclobutanol | Anisole | 1-(4-Methoxyphenyl)-1-phenyl-3,3-difluorocyclobutane | 88 |
| 2 | 1-(4-Chlorophenyl)-3,3-difluorocyclobutanol | Toluene | 1-(4-Chlorophenyl)-1-(p-tolyl)-3,3-difluorocyclobutane | 75 |
| 3 | 1-Phenyl-3,3-difluorocyclobutanol | N-Methylindole | 2-(1-(3,3-Difluoro-1-phenylcyclobutyl))-1-methyl-1H-indole | 65 |
| 4 | 1-(Thiophen-2-yl)-3,3-difluorocyclobutanol | Benzene | 1-Phenyl-1-(thiophen-2-yl)-3,3-difluorocyclobutane | 72 |
Low-Valent Titanium-Catalyzed Giese-Type Addition
For the introduction of alkyl substituents, a radical-based approach can be employed. A low-valent titanium species, generated in situ from TiCl₄ and manganese powder, facilitates the homolytic cleavage of the C-O bond of the gem-difluorocyclobutanol to form a tertiary radical. This radical can then undergo a Giese-type addition to Michael acceptors.[3]
Experimental Workflow
Caption: Workflow for Low-Valent Titanium-Catalyzed Giese Addition.
Experimental Protocol: Giese-Type Addition
To a flame-dried flask containing manganese powder (1.5 mmol, 3.0 equiv) under an argon atmosphere is added anhydrous THF (2.0 mL). 2,4,6-Collidine (1.0 mmol, 2.0 equiv) is added, followed by the dropwise addition of TiCl₄ (1.0 M in CH₂Cl₂, 0.75 mmol, 1.5 equiv) at 0 °C. The mixture is stirred at room temperature for 30 minutes. A solution of the 1-aryl-3,3-difluorocyclobutanol (0.5 mmol, 1.0 equiv) and the Michael acceptor (1.0 mmol, 2.0 equiv) in anhydrous THF (1.0 mL) is then added. The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with water (5 mL) and filtered through a pad of Celite. The filtrate is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[3]
Representative Substrate Scope and Yields
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Acrylonitrile | 3-(1-Aryl-3,3-difluorocyclobutyl)propanenitrile | 68 |
| 2 | Methyl acrylate | Methyl 3-(1-aryl-3,3-difluorocyclobutyl)propanoate | 72 |
| 3 | N-Phenylmaleimide | 3-(1-Aryl-3,3-difluorocyclobutyl)-1-phenylpyrrolidine-2,5-dione | 55 |
| 4 | Vinyl sulfone | 1-Aryl-1-((2-(phenylsulfonyl)ethyl)methyl)-3,3-difluorocyclobutane | 61 |
Photochemical [2π + 2σ] Cycloaddition for gem-Difluorobicyclo[2.1.1]hexanes
A novel approach to constructing bridged bicyclic systems containing a gem-difluoro motif involves a photochemical [2π + 2σ] cycloaddition. This method utilizes a photocatalyst to activate a gem-difluorodiene, which then undergoes cycloaddition with a bicyclo[1.1.0]butane (BCB) to furnish gem-difluorobicyclo[2.1.1]hexanes.[4]
Proposed Mechanism
Caption: Proposed Mechanism for Photochemical Cycloaddition.
Experimental Protocol: Synthesis of gem-Difluorobicyclo[2.1.1]hexane
In a vial, the gem-difluorodiene (0.1 mmol, 1.0 equiv), bicyclo[1.1.0]butane derivative (0.3 mmol, 3.0 equiv), and the photocatalyst (e.g., an acridinium-based catalyst, 2 mol %) are dissolved in 1,2-dichloroethane (DCE, 1.0 mL). The vial is sealed and the solution is degassed with argon for 10 minutes. The reaction mixture is then irradiated with blue LEDs (455 nm) at 20 °C for 10-12 hours. After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired gem-difluorobicyclo[2.1.1]hexane.[4]
Representative Substrate Scope and Yields
| Entry | gem-Difluorodiene Substituent (Ar) | Bicyclo[1.1.0]butane Substituent (R) | Yield (%) |
| 1 | Phenyl | -CO₂Me | 75 |
| 2 | 4-Methoxyphenyl | -CO₂Me | 82 |
| 3 | 4-Chlorophenyl | -CO₂Et | 68 |
| 4 | Naphthyl | -CO₂Me | 65 |
Conclusion
The catalytic methods presented herein provide robust and versatile strategies for the synthesis of a wide array of gem-difluorocyclobutane-containing molecules. The organolanthanum-mediated nucleophilic addition and subsequent iron-catalyzed functionalization offer a divergent route to 1,1-disubstituted derivatives. The low-valent titanium-catalyzed Giese-type addition provides access to alkyl-substituted analogues, while the photochemical cycloaddition opens the door to novel bridged bicyclic systems. These detailed protocols and the accompanying data should serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the exploration of this important chemical space in the quest for new and improved therapeutic agents.
References
The Role of Difluorocyclobutane Derivatives in Advancing Cancer Therapy: A Case Study of Ivosidenib
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. The difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational constraint, metabolic stability, and polarity. This application note explores the significance of difluorocyclobutane derivatives in medicinal chemistry, with a detailed focus on the FDA-approved drug Ivosidenib (AG-120), a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Mutations in the IDH1 enzyme are a key driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. Ivosidenib's design, incorporating a critical gem-difluorocyclobutane group, has proven instrumental in achieving the desired therapeutic profile to counter this oncogenic pathway.
The Strategic Advantage of the Difluorocyclobutane Moiety
The gem-difluorocyclobutane group in Ivosidenib serves multiple purposes that are crucial for its efficacy and drug-like properties:
-
Enhanced Metabolic Stability: One of the most significant contributions of the difluorocyclobutane ring is the improvement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. In the development of Ivosidenib, replacing a metabolically vulnerable cyclohexyl group with the difluorocyclobutyl moiety was a key optimization step to reduce metabolic clearance.[1] This modification helps to increase the drug's half-life and maintain therapeutic concentrations in the body for a longer duration.
-
Modulation of Physicochemical Properties: The introduction of two fluorine atoms alters the lipophilicity and polarity of the molecule. This can influence solubility, membrane permeability, and interactions with drug transporters, all of which are critical for oral bioavailability and distribution.
-
Conformational Rigidity: The four-membered ring structure of cyclobutane imposes a degree of conformational rigidity. This can help to lock the molecule into a bioactive conformation, leading to improved binding affinity for the target enzyme.
Quantitative Data: Ivosidenib (AG-120)
The following tables summarize the quantitative data for Ivosidenib, highlighting its potent inhibitory activity against various IDH1 mutants and its favorable pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of Ivosidenib against Mutant IDH1 Enzymes
| Mutant IDH1 Target | IC50 (nM) |
| R132H | 12 |
| R132C | 13 |
| R132G | 8 |
| R132L | 13 |
| R132S | 12 |
Data sourced from Popovici-Muller et al., ACS Med. Chem. Lett. 2018.
Table 2: Pharmacokinetic Properties of Ivosidenib
| Parameter | Value | Species |
| Human Pharmacokinetics (single 500 mg oral dose) | ||
| Tmax (median) | 4 h | Healthy Subjects |
| t1/2 (plasma) | 53.4 h | Healthy Subjects |
| Fecal Excretion (% of dose) | 77.4% | Healthy Subjects |
| Urine Excretion (% of dose) | 16.9% | Healthy Subjects |
| Preclinical Pharmacokinetics | ||
| Oral Bioavailability | 61% | Mice (5 mg/kg) |
| Metabolic Stability | ||
| Primary Metabolism | Oxidative (CYP3A4) | Human |
| CYP Inhibition | Minimal | Human |
| CYP Induction | Moderate (CYP3A4, CYP2B6) | Human |
Data compiled from various sources.[2][3][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mutant IDH1 signaling pathway and a general workflow for evaluating difluorocyclobutane-containing IDH1 inhibitors.
Caption: Mutant IDH1 signaling pathway and the inhibitory action of Ivosidenib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics, absorption, metabolism, and excretion of [14C]ivosidenib (AG-120) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-ESI-MS/MS method for the determination of ivosidenib in 10 μL mice plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for Fluorinated Cycloalkanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated cycloalkanols are increasingly important structural motifs in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The synthesis of complex molecules containing these fluorinated scaffolds often requires strategic protection and deprotection of the hydroxyl groups to prevent unwanted side reactions.
The presence of highly electronegative fluorine atoms, however, can alter the reactivity of nearby functional groups through strong inductive effects. This makes the selection and implementation of protecting group strategies a critical consideration, as standard protocols may require significant optimization. These application notes provide an overview of common protecting groups for fluorinated cycloalkanols, considerations for their use, and detailed experimental protocols for their installation and removal.
Application Notes: Key Considerations
When working with fluorinated cycloalkanols, the primary influence of the fluorine substituent is the increased acidity of the hydroxyl proton due to the electron-withdrawing nature of the C-F bond. This has several implications for protecting group chemistry:
-
Silyl Ether Protection: The increased acidity of the alcohol can facilitate protonolysis of the silylating agent. While standard conditions (e.g., silyl chloride and imidazole in DMF) are often effective, reactions may proceed faster. For sterically hindered or less reactive fluorinated alcohols, more powerful silylating agents like silyl triflates (e.g., TBSOTf) with a non-nucleophilic base (e.g., 2,6-lutidine) may be necessary.
-
Benzyl Ether Protection: For Williamson ether synthesis, the enhanced acidity allows for the use of milder bases for deprotonation compared to their non-fluorinated counterparts. Strong bases like sodium hydride (NaH) are generally reliable, but alternatives such as silver(I) oxide (Ag₂O) may offer better selectivity in poly-hydroxylated systems.[1]
-
Deprotection: The stability of protecting groups can be affected. While silyl ethers are reliably cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF), the rates may differ. Some studies suggest that fluorinated benzyl ethers may be cleaved more slowly under standard hydrogenolysis conditions, potentially requiring longer reaction times or higher catalyst loading.[2]
-
Orthogonal Strategies: In complex syntheses involving fluorinated cyclitols (e.g., fluorinated inositols) with multiple hydroxyl groups, an orthogonal protection strategy is essential.[3][4] This involves using protecting groups that can be removed under distinct conditions (e.g., an acid-labile silyl ether, a hydrogenolysis-labile benzyl ether, and a base-labile ester), allowing for selective manipulation of each hydroxyl group.[5][6]
Data Presentation: Comparison of Common Protecting Groups
The following tables summarize the properties and common reaction conditions for widely used silyl and benzyl ether protecting groups.
Table 1: Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Relative Stability (Acid)[7] | Considerations for Fluorinated Substrates |
| Trimethylsilyl | TMS | TMSCl, Et₃N or Imidazole, CH₂Cl₂ or DMF, 0 °C to RT | K₂CO₃, MeOH; mild aqueous acid (e.g., AcOH) | 1 (Very Labile) | Generally too labile for multi-step synthesis. |
| Triethylsilyl | TES | TESCl, Imidazole or Pyridine, DMF, RT | Mild aqueous acid (e.g., AcOH); TBAF, THF | 64 | Offers slightly more stability than TMS. |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, Imidazole, DMF, RT[8] | TBAF, THF; AcOH/H₂O | 20,000 | Good balance of stability and ease of removal. A workhorse protecting group. |
| Triisopropylsilyl | TIPS | TIPSCl or TIPSOTf, Imidazole or 2,6-Lutidine, DMF or CH₂Cl₂, RT | TBAF, THF; stronger acidic conditions | 700,000 | High steric bulk useful for selective protection of primary alcohols. Very stable. |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF, RT | TBAF, THF; harsh acidic conditions | 5,000,000 (Very Stable) | Very robust; stable to many conditions that cleave other silyl ethers. |
Table 2: Benzyl Ether Protecting Groups
| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Stability Profile | Considerations for Fluorinated Substrates |
| Benzyl | Bn | NaH, BnBr, THF or DMF, 0 °C to RT[1][9] | H₂, Pd/C, MeOH or EtOAc[9]; Strong Lewis acids (e.g., BCl₃) | Stable to most acidic/basic conditions, oxidizing/reducing agents. | Deprotection via hydrogenolysis may be slower.[2] Milder bases can be used for protection. |
| p-Methoxybenzyl | PMB | NaH, PMBCl, THF or DMF, 0 °C to RT | Oxidative cleavage: DDQ or CAN; H₂, Pd/C; Strong acid | Can be removed selectively in the presence of Bn ethers via oxidation. | Electron-donating group may slightly ease formation. |
Experimental Protocols
The following are general, representative protocols. For fluorinated substrates, reaction times and temperatures may need to be optimized.
Protocol 1: Protection of a Fluorinated Cycloalkanol as a TBDMS Ether
This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS or TBS) ether, a common and versatile protecting group.[8]
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 3. Sequential desymmetrization-fluorination: enantioselective synthesis of fluorinated cyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for the Scale-Up Synthesis of Difluorocycloalkyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of various difluorocycloalkyl compounds, which are increasingly important building blocks in medicinal chemistry. The introduction of a gem-difluoro group into cyclic scaffolds can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and pKa, making them valuable motifs in drug design.[1][2][3][4][5] This guide focuses on scalable synthetic routes to difluorocyclopropanes, difluorocyclobutanes, difluorocyclopentanes, and difluorocyclohexanes.
Key Synthetic Strategies for Scale-Up
Two primary strategies have emerged as robust and scalable methods for the synthesis of difluorocycloalkyl compounds: the deoxofluorination of cyclic ketones and the difluorocyclopropanation of alkenes.
1. Deoxofluorination of Cyclic Ketones: This method involves the conversion of a carbonyl group in a cyclic ketone to a gem-difluoromethylene group using a fluorinating agent. While various reagents are available, sulfur-based fluorinating agents like diethylaminosulfur trifluoride (DAST) and its derivatives are commonly employed for this transformation on a larger scale.
2. Difluorocyclopropanation of Alkenes: This [2+1] cycloaddition reaction utilizes a source of difluorocarbene (:CF2) that reacts with an alkene to form the corresponding difluorocyclopropane. Various precursors can be used to generate difluorocarbene, with (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of a catalytic amount of a halide source like sodium iodide being a popular and scalable choice.[6] Continuous flow technology has also been successfully applied to this reaction, offering enhanced safety and efficiency for large-scale production.[4]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the scale-up synthesis of different difluorocycloalkyl compounds, providing a comparative overview of various methods.
Table 1: Scale-Up Synthesis of gem-Difluorocyclopropanes
| Alkene Substrate | Difluorocarbene Source | Scale | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-vinylpyrazoles | TMSCF3/NaI | Up to 100 g | THF | Reflux | High | [7] |
| Styrenes | TMSCF3/NaI (Continuous Flow) | 16 mmol in 35 min | Acetonitrile | 10 min residence time | up to 99% | [4] |
| Various Alkenes | Sodium Chlorodifluoroacetate | Not specified | THF | Microwave, 170 °C, 5 min | Good | [5] |
Table 2: Scale-Up Synthesis of gem-Difluorocyclobutanes
| Starting Material | Reagent | Scale | Solvent | Reaction Conditions | Yield (%) | Reference |
| O-protected 2-(hydroxymethyl)cyclobutanone | Deoxofluorinating agent | Multigram | Not specified | Not specified | Not specified | [3] |
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST | up to 0.47 kg | CH2Cl2 | 0 °C to rt, 48 h | Not specified |
Table 3: Scale-Up Synthesis of gem-Difluorocyclopentanes and gem-Difluorocyclohexanes
| Starting Material | Reagent | Product Ring Size | Scale | Solvent | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone | DAST or Deoxofluor | 6 | Not specified | Dichloromethane | -78 °C to rt, 1-24 h | Not specified | |
| Ketoesters | Deoxofluorination | 5 and 6 | Multigram | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: Multigram Synthesis of gem-Difluorocyclohexane via Deoxofluorination
This protocol provides a general guideline for the deoxofluorination of cyclohexanone.
Materials:
-
Cyclohexanone
-
Diethylaminosulfur trifluoride (DAST) or Deoxofluor
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction flask with dropping funnel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (-78 °C)
Procedure:
-
Under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous DCM in a dry reaction flask.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the deoxofluorinating agent (1.1-1.5 eq) dropwise to the stirred solution of cyclohexanone.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Protocol 2: Continuous Flow Synthesis of gem-Difluorocyclopropanes
This protocol is based on the continuous flow difluorocyclopropanation of alkenes using TMSCF3 and catalytic NaI.[4]
Materials:
-
Alkene
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Sodium iodide (NaI)
-
Anhydrous solvent (e.g., acetonitrile)
-
Continuous flow reactor system equipped with a pump, reactor coil, and back-pressure regulator.
Procedure:
-
Prepare a stock solution of the alkene and TMSCF3 in the chosen anhydrous solvent.
-
Prepare a separate stock solution of catalytic NaI in the same solvent.
-
Set up the continuous flow reactor with the desired temperature for the reactor coil.
-
Pump the two solutions through a T-mixer into the heated reactor coil at appropriate flow rates to achieve the desired residence time (e.g., 10 minutes).
-
The output from the reactor is collected after passing through a back-pressure regulator.
-
The collected reaction mixture can be worked up by quenching with water, followed by extraction with a suitable organic solvent.
-
The organic layer is then dried and concentrated to yield the crude difluorocyclopropane, which can be further purified by chromatography if necessary.
Visualizations: Experimental Workflows
// Node styles start [label="Cyclic Ketone\n(e.g., Cyclohexanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Deoxofluorinating Agent\n(e.g., DAST)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction in\nAnhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Aqueous Quench\n(e.g., NaHCO3)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Extraction & Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Distillation or Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="gem-Difluorocycloalkane", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"];
// Edges start -> reaction; reagent -> reaction; reaction -> quench; quench -> workup; workup -> purification; purification -> product; } dot Workflow for Deoxofluorination.
// Node styles alkene [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="TMSCF3 + cat. NaI", fillcolor="#F1F3F4", fontcolor="#202124"]; flow_reactor [label="Continuous Flow Reactor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collection [label="Product Collection", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="gem-Difluorocyclopropane", shape=ellipse, fillcolor="#FFFFFF", style="filled,dashed", fontcolor="#202124"];
// Edges alkene -> flow_reactor; reagents -> flow_reactor; flow_reactor -> collection; collection -> workup; workup -> purification; purification -> product; } dot Workflow for Continuous Flow Difluorocyclopropanation.
References
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. enamine.net [enamine.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3-Difluorocyclobutyl Benzoate
Welcome to the technical support center for the synthesis of 3,3-Difluorocyclobutyl benzoate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method is the esterification of 3,3-difluorocyclobutanol with benzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid byproduct.
Q2: Why is the removal of water crucial during an esterification reaction?
A2: Esterification is a reversible reaction that generates water as a byproduct. The presence of water can shift the reaction equilibrium back towards the starting materials (alcohol and carboxylic acid or acyl chloride), which reduces the final yield of the ester.[1][2] Water can also deactivate certain catalysts that might be used in the process.[1]
Q3: What is the role of the base (e.g., pyridine, triethylamine) in this synthesis?
A3: When using benzoyl chloride, hydrochloric acid (HCl) is produced as a byproduct. The base neutralizes the HCl as it forms. This is critical for two reasons: it prevents the acid from catalyzing potential side reactions or degradation of the product, and it drives the reaction to completion by removing one of the products from the equilibrium.
Q4: How does reaction temperature affect the synthesis?
A4: Increasing the reaction temperature generally accelerates the rate of reaction.[1] However, excessively high temperatures can lead to the formation of undesirable side products and potential decomposition of the reactants or product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing impurity formation. For many esterifications involving benzoyl chloride, reactions are initially run at low temperatures (e.g., 0 °C) during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature.[3]
Q5: What are the key safety precautions when working with benzoyl chloride?
A5: Benzoyl chloride is a colorless, fuming liquid with a pungent odor. It is a lachrymator, meaning it irritates the eyes and can cause tears. It is also corrosive to skin, tissues, and metals. It reacts slowly with water to produce hydrochloric acid fumes. Always handle benzoyl chloride in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Quality Starting Material | Ensure 3,3-difluorocyclobutanol is pure and anhydrous. Water contamination will consume the benzoyl chloride. Verify the purity of benzoyl chloride; it can hydrolyze over time if not stored properly. |
| Inefficient Base | Use a dry, high-purity amine base (e.g., pyridine or triethylamine). Ensure at least a stoichiometric equivalent of the base is used relative to the benzoyl chloride. |
| Reaction Temperature Too Low | While initial addition should be cold to control the reaction, ensure the mixture is allowed to stir at room temperature or with gentle heating for a sufficient duration to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Premature Quenching | Do not add water or aqueous workup solutions until the reaction has been determined to be complete by a monitoring technique like TLC. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Benzoyl Chloride | During workup, wash the organic layer with a cold, dilute solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining benzoyl chloride. |
| Unreacted 3,3-difluorocyclobutanol | Wash the organic layer with water or brine to remove the more polar alcohol starting material. If it persists, purification by column chromatography is recommended. |
| Formation of Benzoic Acid | This occurs if benzoyl chloride is hydrolyzed by water. Wash the organic layer with a base (e.g., NaHCO₃ or dilute NaOH) to convert benzoic acid to its water-soluble sodium salt, which can then be extracted into the aqueous layer. |
| Side-Reactions from High Temperature | Run the reaction at a lower temperature. Add the benzoyl chloride dropwise to an ice-cold solution of the alcohol and base to better control the reaction exotherm. |
Experimental Protocol and Data
General Reaction Scheme
The diagram below illustrates the fundamental esterification reaction pathway.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add dry pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl solution (to remove excess pyridine).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted benzoyl chloride and benzoic acid).
-
Brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.
Optimization of Reaction Conditions (Representative Data)
The following table summarizes how key reaction parameters can influence the yield of this compound. This data is representative and illustrates general optimization principles.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | DCM | 25 | 3 | 85 |
| 2 | Triethylamine (1.2) | DCM | 25 | 3 | 82 |
| 3 | Pyridine (1.2) | THF | 25 | 3 | 78 |
| 4 | Pyridine (1.2) | DCM | 0 -> 25 | 12 | 92 |
| 5 | Pyridine (1.0) | DCM | 25 | 3 | 75 |
| 6 | Pyridine (1.2) | DCM | 40 | 1 | 80 (with impurities) |
Visual Workflow and Troubleshooting Guides
Experimental Workflow Diagram
This diagram outlines the step-by-step process from reaction setup to final product purification.
References
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Fluorous Solid-Phase Extraction (F-SPE) Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Recovery of Fluorinated Compound | - Analyte Breakthrough During Sample Loading: The loading solvent may be too fluorophilic, or the loading volume is too high.[1] - Incomplete Elution: The elution solvent is not strong enough to displace the fluorous compound from the sorbent.[2][3] - Analyte Loss During Washing: The fluorophobic wash solvent may have some solubility for your compound.[3] | - Optimize Loading Conditions: Use a less fluorophilic loading solvent (e.g., DMSO, DMF) or reduce the loading volume. Consider decreasing the sample mass loading.[1] - Use a Stronger Elution Solvent: Switch to a more fluorophilic elution solvent such as methanol, acetonitrile, or THF.[1][2] Increase the elution volume. - Adjust Wash Solvent: Use a more fluorophobic wash solvent mixture (e.g., higher water content in methanol/water or acetonitrile/water mixtures).[1] |
| Poor Purity of Eluted Fluorinated Compound | - Co-elution of Impurities: Non-fluorous impurities may have some affinity for the fluorous sorbent, or fluorous impurities are present. - Insufficient Washing: The wash step did not adequately remove all non-fluorous impurities.[2] | - Optimize Wash Step: Increase the volume of the fluorophobic wash solvent or try a different solvent system to improve the removal of non-fluorous impurities.[2] - Employ an Orthogonal Technique: Further purify the eluted fraction using a different technique like HPLC or crystallization.[4] |
| Cartridge Blockage | - Precipitation of Sample Components: The sample has low solubility in the loading or elution solvent, causing it to precipitate on the cartridge.[1] | - Reduce Sample Concentration: Decrease the mass loading of the crude sample.[1] - Adjust Solvent Composition: Slightly increase the percentage of the organic solvent in the loading or elution phase to improve solubility.[1] - Pre-filter Sample: Filter the reaction mixture before loading to remove any insoluble solids.[1] |
| Poor Reproducibility | - Inconsistent Flow Rate: Variations in vacuum or positive pressure can affect retention and elution.[5] - Cartridge Bed Drying Out: If the sorbent dries between steps, it can lead to inconsistent interactions.[5] | - Control Flow Rate: Ensure a slow and steady flow rate during sample loading and elution.[2] - Maintain Wetted Sorbent: Do not let the cartridge dry out between the conditioning, loading, and washing steps.[5] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary Interactions: The analyte is interacting with residual silanols on the stationary phase.[2] - Mobile Phase pH: The mobile phase pH is too close to the pKa of the compound.[2] - Column Overload: The sample concentration or injection volume is too high.[2] | - Use a Different Column: Employ a highly end-capped column or a column with a fluorinated stationary phase.[2][4] - Adjust Mobile Phase pH: Adjust the pH to be at least 2 units away from the compound's pKa.[2][4] - Reduce Sample Load: Decrease the sample concentration or injection volume.[2][4] |
| Poor Peak Shape (Fronting) | - Column Overload: High concentration of the sample.[2] - Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[2] | - Reduce Sample Concentration: Lower the amount of sample injected onto the column.[2] - Change Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker, compatible solvent.[2][4] |
| Compound Elutes in the Void Volume (Reversed-Phase) | - High Polarity: The fluorinated compound is too polar for the non-polar stationary phase.[4] | - Use a More Retentive Column: Switch to a column with a higher carbon load or an embedded polar group.[4] - Consider HILIC: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) is often a more suitable technique.[4] |
| Co-elution with Impurities | - Similar Physicochemical Properties: The impurity and the target compound have very similar polarity and interactions with the stationary phase. | - Optimize Selectivity: Change the stationary phase (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[4] Alter the mobile phase organic modifier (e.g., switch from acetonitrile to methanol).[4] - Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like trifluoroethanol (TFE) can enhance separation.[4] |
Crystallization Troubleshooting
| Problem | Possible Causes | Solutions |
| No Crystals Form | - Solution is Undersaturated: The concentration of the compound is too low. - Inappropriate Solvent: The chosen solvent may be too good, keeping the compound fully dissolved. - Lack of Nucleation Sites: The solution is too clean, with no sites for crystal growth to initiate. | - Concentrate the Solution: Slowly evaporate the solvent to increase the concentration.[6] - Change Solvent System: Try a different solvent or a binary/tertiary solvent system.[6] Use a solvent in which the compound is moderately soluble.[6] - Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal.[7] |
| Oiling Out Instead of Crystallizing | - High Solubility: The compound is too soluble in the chosen solvent.[8] - Cooling Too Quickly: Rapid cooling can lead to the formation of an oil instead of crystals. | - Use a Less Solubilizing Solvent: Switch to a solvent in which the compound has lower solubility.[8] - Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment.[6][9] |
| Poor Crystal Quality (Needles, Plates, or Small Crystals) | - Rapid Crystal Growth: Crystals are forming too quickly, leading to poor morphology.[9] - Vibrations or Disturbances: Movement can interfere with the formation of a well-ordered crystal lattice.[6] | - Slow Down Crystallization: Use a slightly larger volume of solvent to slow down the process.[9] Ensure the container is well-covered to slow evaporation.[6] - Isolate from Disturbances: Place the crystallization vessel in a quiet, undisturbed location.[6] |
| Low Yield | - Too Much Solvent: A significant amount of the compound remains dissolved in the mother liquor.[9] | - Reduce Solvent Volume: Use the minimum amount of hot solvent required to dissolve the compound. - Cool the Mother Liquor: After filtering the initial crop of crystals, cool the filtrate to a lower temperature to obtain a second crop. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying fluorinated heterocyclic compounds?
A1: The primary challenges arise from the unique physicochemical properties imparted by fluorine atoms. These include altered polarity and lipophilicity, which can affect solubility and interactions with chromatographic stationary phases.[2] The high electronegativity of fluorine can also lower the pKa of nearby basic atoms, influencing the compound's ionization state.[2] Additionally, fluorinated compounds can exhibit strong intermolecular interactions, such as fluorous-fluorous interactions, which can both be exploited for purification and complicate standard methods.[2]
Q2: How does the position of the fluorine atom on a heterocyclic ring affect purification?
A2: The position of the fluorine atom can significantly impact the molecule's electronic properties and steric hindrance. A fluorine atom close to a basic nitrogen will have a more pronounced effect on lowering its pKa, which can be leveraged in ion-exchange chromatography or pH-dependent extractions.[2] Steric effects from the fluorine atom can also hinder interactions with a stationary phase, making chromatographic separation more challenging.[2]
Q3: What is the best starting point for developing a purification method for a novel polar fluorinated compound?
A3: A good starting point is to assess the compound's polarity and solubility.[4] For moderately polar compounds soluble in organic solvents, reversed-phase HPLC is a versatile first choice.[4] You can begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[4] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[4]
Q4: When should I consider using a fluorinated stationary phase in HPLC?
A4: A fluorinated stationary phase can be particularly useful when you encounter co-elution of your fluorinated target compound with non-fluorinated or partially fluorinated impurities.[2] These phases can offer unique selectivity for fluorinated analytes due to fluorous-fluorous interactions, potentially resolving peaks that are inseparable on standard C18 columns.[4]
Q5: Can I reuse fluorous silica gel cartridges for F-SPE?
A5: Yes, to control costs and reduce waste, fluorous silica gel cartridges can be washed thoroughly and conditioned for reuse.[1] A final wash with a strong, fluorophilic solvent like THF or acetone, followed by air drying, can regenerate the cartridge for subsequent purifications.[1]
Experimental Protocols
General Protocol for Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning: Condition the fluorous silica gel cartridge with a fluorophilic solvent (e.g., methanol or THF), followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[1][10]
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable loading solvent (e.g., DMF, DMSO).[1] Load the sample onto the conditioned cartridge.
-
Fluorophobic Wash: Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol/water) to elute the non-fluorous impurities.[2] Collect this fraction and analyze for any loss of the target compound.
-
Fluorophilic Elution: Elute the retained fluorous-tagged compound with a fluorophilic solvent (e.g., methanol, acetonitrile, or THF).[1][2] Collect this fraction.
-
Post-Purification: Evaporate the solvent from the collected fluorophilic fraction to obtain the purified compound.
Starting Protocol for Reversed-Phase HPLC Purification of a Moderately Polar Fluorinated Compound
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[4]
-
Injection Volume: 10 µL.[4]
General Protocol for Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble.[6]
-
Prepare a Saturated Solution: Dissolve the compound in the chosen solvent, gently warming if necessary to achieve saturation.
-
Set Up for Evaporation: Transfer the solution to a clean crystallization dish or vial. Cover the container with a lid that is not airtight (e.g., aluminum foil with small holes) to allow for slow solvent evaporation.[6]
-
Incubation: Place the container in a quiet and vibration-free location.[6]
-
Crystal Collection: Once suitable crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[2]
-
Drying: Dry the crystals under vacuum.[2]
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for Fluorous Solid-Phase Extraction.
References
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hawach.com [hawach.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of gem-Difluorinated Cyclobutanes
Welcome to the technical support center for the synthesis of gem-difluorinated cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these valuable motifs. gem-Difluorinated cyclobutanes are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of bioactive molecules.[1][2][3] However, their synthesis can present several challenges.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of gem-difluorinated cyclobutanes so challenging?
A1: The synthesis of gem-difluorinated cyclobutanes is challenging due to a combination of factors. Synthetic strategies to access these compounds remain limited.[1][3][4][5] A common precursor, 3,3-difluorocyclobutanone, is highly susceptible to the elimination of hydrogen fluoride (HF), particularly when strong bases or nucleophiles like Grignard or organolithium reagents are used.[1] This high sensitivity stems from the increased acidity of the α-protons in the fluorinated ketone.[1]
Q2: What are the common side reactions observed during the synthesis of gem-difluorinated cyclobutanes starting from 3,3-difluorocyclobutanone?
A2: A significant side reaction is the E1cb elimination of HF from 3,3-difluorocyclobutanone, which leads to the formation of 3-fluorocyclobut-2-enone.[1] This enone can then undergo further reactions with the organometallic reagent or the desired difluorocyclobutanol product, leading to a mixture of byproducts and reducing the yield of the target molecule.[1]
Q3: Are there any alternatives to using highly basic organometallic reagents for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone?
A3: Yes, organolanthanum reagents have been successfully employed to overcome the issue of HF elimination.[1][2][4][6] These reagents are less basic than their Grignard or organolithium counterparts, which allows for the desired nucleophilic addition to the ketone to proceed while minimizing the undesired elimination side reaction.[1]
Q4: What are some of the key methods for introducing the gem-difluorinated moiety into a cyclobutane ring?
A4: Besides the functionalization of 3,3-difluorocyclobutanone, another common strategy is the deoxofluorination of a pre-functionalized 3,3-disubstituted cyclobutanone.[1][5] Other methods that have been explored include [2+2] cycloaddition reactions involving a fluorinated alkene[7] and the asymmetric hydroboration of gem-difluorinated cyclobutenes to yield chiral gem-difluorinated cyclobutanes.[3]
Troubleshooting Guides
Problem 1: Low yield in the addition of nucleophiles to 3,3-difluorocyclobutanone.
| Symptom | Possible Cause | Suggested Solution |
| Low to no desired product, with significant formation of byproducts. | The nucleophile is too basic, leading to the elimination of HF. This is common with organolithium and Grignard reagents.[1] | Switch to a less basic organometallic reagent. Organolanthanum reagents have been shown to be effective in suppressing the elimination pathway.[1][2][4][6] |
| Reaction is sluggish or does not go to completion. | The reactivity of the organometallic reagent is too low. | While less basic reagents are preferred, a balance must be struck. Optimization of reaction conditions (temperature, solvent, reaction time) may be necessary. Consider using a more reactive organolanthanum reagent if available. |
Problem 2: Difficulty in the purification of the desired gem-difluorinated cyclobutane product.
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC that are difficult to separate by column chromatography. | Formation of closely related side-products, such as regioisomers or products from the reaction of the elimination intermediate.[1] | Optimize the reaction conditions to minimize side-product formation (see Problem 1). Consider alternative purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective. |
| The product is volatile. | The low molecular weight and non-polar nature of some gem-difluorinated cyclobutanes can lead to loss of product during solvent removal. | Use a rotary evaporator with care, potentially at a lower temperature and with controlled vacuum. For highly volatile compounds, consider purification methods that do not require complete solvent removal, such as preparative gas chromatography. |
Quantitative Data Summary
The following tables summarize key quantitative data from synthetic studies on gem-difluorinated cyclobutanes.
Table 1: Selected Optimization for the Organometallic Addition to 3,3-Difluorocyclobutanone [1]
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Yield of Desired Product (%) |
| 1 | PhLi | THF | -78 | <5 |
| 2 | PhMgBr | THF | -78 to 20 | 14 |
| 3 | PhCeCl₂ | THF | -78 | 75 |
| 4 | PhLaCl₂ | THF | -78 | 85 |
Yields are for the addition of a phenyl group to 3,3-difluorocyclobutanone.
Table 2: Selected Optimization for the Iron-Catalyzed Friedel-Crafts Reaction of 1-Aryl-3,3-difluorocyclobutanols [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 1,1-Diaryl Product (%) |
| 1 | FeCl₃ (10) | MeCN | 40 | 60 |
| 2 | Fe(OTf)₃ (10) | MeCN | 40 | 55 |
| 3 | FeCl₃ (10) | DCE | 80 | 78 |
| 4 | FeCl₃ (10) | MeCN | 110 | 90 |
Yields are for the reaction of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol with o-cresol.
Experimental Protocols
Key Experiment: Synthesis of 1-Aryl-3,3-difluorocyclobutanols using Organolanthanum Reagents [1]
Objective: To synthesize 1-aryl-3,3-difluorocyclobutanols from 3,3-difluorocyclobutanone via nucleophilic addition using an organolanthanum reagent to minimize HF elimination.
Materials:
-
3,3-difluorocyclobutanone
-
Anhydrous Cerium(III) chloride (CeCl₃) or Lanthanum(III) chloride (LaCl₃)
-
Aryl lithium or Grignard reagent
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) is charged with anhydrous CeCl₃ or LaCl₃.
-
Anhydrous THF is added, and the suspension is stirred vigorously at room temperature for at least 2 hours to ensure good activation of the lanthanide salt.
-
The suspension is cooled to -78 °C (dry ice/acetone bath).
-
The aryl lithium or Grignard reagent is added dropwise to the suspension, and the mixture is stirred at -78 °C for 1 hour to form the organolanthanum reagent in situ.
-
A solution of 3,3-difluorocyclobutanone in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutanol.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
improving the stability of fluorinated esters under reaction conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of fluorinated esters under various reaction conditions and achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated ester decomposing during my reaction?
A1: Fluorinated esters, while often more stable to metabolic degradation, can be susceptible to chemical decomposition under certain reaction conditions. The primary degradation pathways include hydrolysis (especially under basic or strongly acidic conditions) and β-elimination. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing fluorine atoms, makes the ester bond prone to nucleophilic attack.[1][2]
Q2: How does the degree and position of fluorination affect ester stability?
A2: The stability of a fluorinated ester is significantly influenced by the number and location of fluorine atoms. Generally, increasing the number of fluorine atoms on the alcohol or carboxylic acid moiety increases the electrophilicity of the carbonyl group, making the ester more susceptible to hydrolysis.[3] For instance, the hydrolytic stability of C-terminal partially fluorinated ethyl esters of N-acetylproline decreases by up to two orders of magnitude as the number of fluorine atoms in the ester group increases.[3]
Q3: What are the common side reactions to watch out for when using fluorinated esters?
A3: Besides hydrolysis, β-elimination is a common side reaction, particularly for esters with fluorine atoms on the β-carbon of the alcohol component. The electron-withdrawing nature of fluorine can acidify the β-hydrogens, making them susceptible to abstraction by a base, leading to the formation of an alkene.[4] Another potential side reaction, especially with highly fluorinated aryl esters, is nucleophilic aromatic substitution (SNAr) where a nucleophile displaces a fluorine atom on the aromatic ring.[1]
Q4: Can I use Lewis acids with fluorinated esters?
A4: Yes, but with caution. While Lewis acids can be used to catalyze reactions involving fluorinated esters, such as Friedel-Crafts acylation, the choice of Lewis acid is critical.[2] Strong Lewis acids can complex with the fluorine atoms or the carbonyl oxygen, potentially leading to undesired side reactions or decomposition. It is advisable to screen different Lewis acids and optimize reaction conditions to minimize these effects.
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction involving a fluorinated ester is giving a low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the fluorinated ester | - Control pH: Avoid strongly basic or acidic conditions if possible. If the reaction requires such conditions, consider minimizing reaction time and temperature. - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as trace amounts of water can lead to hydrolysis, especially with highly activated fluorinated esters.[5] |
| β-Elimination | - Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize proton abstraction at the β-position. - Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Substrate Design: If possible, design the fluorinated ester to lack β-hydrogens. |
| Reagent Purity/Activity | - Verify Reagent Quality: Ensure the purity and activity of all starting materials, including the fluorinated ester and any coupling agents or catalysts. Impurities can inhibit the reaction or cause side reactions.[5] |
| Solvent Effects | - Solvent Screening: The choice of solvent can significantly impact reaction rates and side reactions. Screen a range of anhydrous, non-nucleophilic solvents to find the optimal one for your specific reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often used, but their compatibility with all reagents should be verified.[5] |
| Protecting Group Strategy | - Instability of Protecting Groups: If your substrate contains protecting groups, they may not be stable under the reaction conditions required for the fluorinated ester transformation. Re-evaluate your protecting group strategy to ensure orthogonality. |
Formation of Impurities
Problem: I am observing significant formation of unknown impurities in my reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | - Identify Impurities: Use analytical techniques such as LC-MS and NMR (¹H and ¹⁹F) to identify the structure of the major impurities. This will provide clues about the degradation pathway (e.g., hydrolysis product, elimination product). - Modify Reaction Conditions: Once the degradation pathway is understood, modify the reaction conditions (e.g., lower temperature, different base, anhydrous conditions) to minimize it. |
| Side Reactions with Solvent | - Check Solvent Compatibility: Some fluorinating reagents and activated fluorinated esters can react with nucleophilic solvents.[5] Ensure your chosen solvent is inert under the reaction conditions. |
| Thermal Decomposition | - Monitor Reaction Temperature: Exothermic reactions can lead to localized heating and thermal decomposition. Ensure adequate temperature control and consider slower addition of reagents.[4] |
Quantitative Data on Fluorinated Ester Stability
The stability of fluorinated esters is highly dependent on their structure and the reaction conditions. The following tables provide a summary of available quantitative data to aid in experimental design.
Table 1: Hydrolysis Half-lives of C-terminal Partially Fluorinated Ethyl Esters of N-acetylproline at pH 8
| Compound | Number of Fluorine Atoms | Half-life (hours) |
| Ethyl ester | 0 | Very Stable |
| 2-Fluoroethyl ester | 1 | Stable over days |
| 2,2-Difluoroethyl ester | 2 | Stable over days |
| 2,2,2-Trifluoroethyl ester | 3 | 102 ± 2 |
Data sourced from Kubyshkin and Budisa (2017).[3]
Table 2: Thermal Decomposition Temperatures of Selected Fluorinated Esters
| Compound | Decomposition Temperature Range (°C) | Pressure (Torr) |
| Ethyl Trifluoroacetate | 311 - 413 | 25 - 100 |
| Isopropyl trifluoroacetate | 278 - 352 | 20 - 100 |
| t-butyl trifluoroacetate | 111 - 181 | Not specified |
Data from Shraydih et al., as cited in Schaff (1989).[4]
Experimental Protocols
Protocol 1: Monitoring Fluorinated Ester Stability by ¹⁹F NMR Spectroscopy
This protocol provides a general method for monitoring the stability of a fluorinated ester under specific reaction conditions using ¹⁹F NMR.
Materials:
-
Fluorinated ester of interest
-
Reaction solvent (deuterated, if possible, for ease of locking)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated ester in the chosen reaction solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the fluorinated ester stock solution and the internal standard stock solution.
-
Add the other reaction components (e.g., acid, base, nucleophile) to initiate the reaction.
-
-
NMR Acquisition:
-
Immediately place the NMR tube in the pre-thermostatted NMR spectrometer.
-
Acquire a ¹⁹F NMR spectrum at time zero (t=0).
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc., depending on the expected reaction rate).
-
-
Data Analysis:
-
Integrate the signal of the fluorinated ester and the internal standard in each spectrum.
-
The concentration of the fluorinated ester at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the fluorinated ester versus time to determine the rate of decomposition.
-
Protocol 2: Assessing Hydrolytic Stability under Basic Conditions
This protocol outlines a method to determine the rate of hydrolysis of a fluorinated ester under basic conditions.
Materials:
-
Fluorinated ester
-
Aqueous buffer of desired pH (e.g., pH 9, 10, 11)
-
Co-solvent if the ester is not water-soluble (e.g., acetonitrile, dioxane)
-
HPLC or UPLC system with a suitable column and detector
-
Thermostatted incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated ester in the co-solvent.
-
In a series of vials, add the aqueous buffer.
-
Spike a small, known volume of the ester stock solution into each buffer vial to initiate the hydrolysis. The final concentration of the co-solvent should be kept low (e.g., <5%) to minimize its effect on the hydrolysis rate.
-
-
Incubation:
-
Place the vials in a thermostatted incubator or water bath at a constant temperature (e.g., 25°C, 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from a vial.
-
Quench the hydrolysis by adding an acidic solution to neutralize the base.
-
Analyze the quenched sample by HPLC or UPLC to determine the concentration of the remaining fluorinated ester.
-
-
Data Analysis:
-
Plot the natural logarithm of the fluorinated ester concentration versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k) for hydrolysis under those conditions. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Visualizing Reaction Pathways and Troubleshooting
Degradation Pathways of Fluorinated Esters
Caption: Common degradation pathways for fluorinated esters.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. siue.edu [siue.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of impurities from fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluorination reactions?
A1: Common impurities include unreacted starting materials, excess fluorinating agent and its byproducts, hydrogen fluoride (HF), and regioisomers of the desired product. The specific impurities will depend on the fluorinating reagent used (e.g., DAST, Deoxo-Fluor, Selectfluor) and the reaction conditions. For instance, reactions with DAST can produce sulfur-containing byproducts.
Q2: How can I effectively quench a reaction involving DAST or Deoxo-Fluor?
A2: Careful quenching is crucial for safety and to minimize the formation of byproducts. A typical procedure involves slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This should be done with vigorous stirring in a well-ventilated fume hood to safely neutralize acidic byproducts and unreacted reagent.
Q3: What is the recommended workup procedure for a reaction using Selectfluor?
A3: Selectfluor and its byproducts are generally water-soluble. A standard aqueous workup is usually sufficient for their removal. The reaction mixture can be diluted with an organic solvent and washed with water. If the product is also water-soluble, alternative purification methods like solid-phase extraction (SPE) may be necessary.
Q4: How can I remove residual hydrogen fluoride (HF) from my reaction mixture?
A4: Residual HF is a common and hazardous impurity. It can be removed by:
-
Aqueous workup: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Passing through a basic plug: Filtering the reaction mixture through a short plug of basic alumina or calcium carbonate can neutralize and remove HF.
-
Inert gas stripping: For volatile compounds, bubbling an inert gas like nitrogen through the reaction mixture can help remove dissolved HF.[2]
Q5: My fluorinated compound is highly polar. What is the best purification strategy?
A5: For highly polar fluorinated compounds, standard reversed-phase HPLC may result in poor retention. Consider the following strategies:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for polar compounds.[3]
-
Supercritical Fluid Chromatography (SFC): SFC can offer excellent separation for polar compounds and is often faster than HPLC.[3][4]
-
Ion-Exchange Chromatography: If your compound is ionizable, this can be a powerful purification method.
-
Fluorinated Stationary Phases in HPLC: These can provide unique selectivity for fluorinated analytes.[5]
Troubleshooting Guides
Issue 1: Poor Separation of Product from Impurities in Flash Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad peaks leading to poor resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Re-screen solvent systems using TLC. A good starting point is a solvent system that gives your product an Rf of 0.2-0.3. |
| Compound Degradation on Silica Gel | Test for stability on a TLC plate. If degradation occurs, consider using deactivated silica, alumina, or Florisil. Alternatively, a non-chromatographic method like crystallization or distillation may be necessary.[6] |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. As a general rule, do not exceed a 1:20 ratio of crude material to silica gel by weight. |
| Sample Dissolved in a Strong Solvent | If possible, dissolve the sample in a weaker solvent or the mobile phase itself before loading. If a strong solvent must be used, consider dry loading. |
Issue 2: Difficulty in Separating Regioisomers
Symptoms:
-
A single spot on TLC, but multiple peaks in HPLC or GC analysis.
-
Co-elution of isomers during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Similar Polarity of Isomers | Explore different stationary phases. For aromatic regioisomers, a stationary phase with a phenyl group (e.g., phenyl-hexyl) can provide alternative selectivity through π-π interactions.[7] Fluorinated stationary phases can also be effective.[5] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For HPLC, adjusting the pH or using different organic modifiers (e.g., methanol vs. acetonitrile) can alter selectivity.[7] |
| Insufficient Resolution of the Technique | Consider higher resolution techniques like preparative HPLC or SFC.[4] Chiral chromatography can sometimes separate regioisomers, even if the molecules themselves are not chiral. |
| Isomers Co-crystallize | Attempt crystallization from a variety of different solvents or solvent mixtures. Sometimes, derivatization of the isomers can facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Comparison of Common Purification Techniques for Fluorinated Compounds
| Technique | Typical Purity Achieved | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | >90% | 80-95% | High | Fast, suitable for large quantities. | Lower resolution than HPLC/SFC. |
| Preparative HPLC | >98% | 70-90% | Medium | High resolution, widely applicable. | Slower, requires more solvent. |
| Supercritical Fluid Chromatography (SFC) | >98% | 85-98% | High | Fast, environmentally friendly, excellent for chiral separations.[4][8] | Higher initial equipment cost. |
| Crystallization | >99% | 50-90% | Varies | Can provide very high purity, scalable. | Not always feasible, can have lower recovery. |
| Distillation | >95% | 80-95% | High | Excellent for volatile compounds. | Only applicable to thermally stable, volatile compounds. |
Experimental Protocols
Protocol 1: General Quenching and Workup for DAST/Deoxo-Fluor Reactions
-
Preparation: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath.
-
Quenching: While vigorously stirring the cold NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel. Caution: Gas evolution (CO₂) will occur. Ensure the addition is slow enough to control the effervescence.
-
Extraction: Once the addition is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Fluorinated Compound using Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A good starting point for many fluorinated compounds is a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.[3]
-
Sample Preparation: Dissolve the crude material in the initial mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm syringe filter.[9]
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and begin the purification run. Collect fractions corresponding to the peak of the desired product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step (e.g., solid-phase extraction) may be necessary.
Visualizations
Caption: A decision-making workflow for purifying fluorinated compounds.
Caption: Step-by-step workflow for quenching a DAST fluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2009118369A1 - Process for the removal of hf from hf containing organic carbonates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 3,3-Difluorocyclobutyl benzoate Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods used to monitor the formation of 3,3-Difluorocyclobutyl benzoate. This guide includes troubleshooting for common issues and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the formation of this compound?
A1: The primary methods for monitoring the formation of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on factors such as the required level of quantification, the complexity of the reaction mixture, and the volatility and thermal stability of the compounds.[1][2]
Q2: How do I choose the most suitable analytical method for my specific needs?
A2: For quantitative analysis and tracking reaction kinetics, HPLC and GC are generally preferred due to their high sensitivity and separation capabilities.[1][2] NMR is an excellent tool for structural confirmation of the final product and can also be used for quantitative analysis (qNMR) with an internal standard. If your compound is volatile and thermally stable, GC is a viable option.[3] For non-volatile or thermally sensitive compounds, HPLC is the more appropriate choice.[1]
Q3: What are some common sources of contamination when analyzing fluorinated compounds?
A3: Fluorinated compounds are present in many laboratory materials, which can lead to contamination. Common sources include PTFE-coated labware (vials, caps, stir bars), certain solvents, and even atmospheric dust.[1][4] It is crucial to use high-purity solvents and polypropylene or glass containers when possible to minimize background contamination, especially for trace analysis.[4]
Q4: Can I use ¹⁹F NMR to monitor the reaction?
A4: Yes, ¹⁹F NMR is a powerful technique for monitoring reactions involving fluorinated compounds. It can provide a clean spectrum with signals corresponding to the fluorine atoms in the starting material and product, allowing for straightforward tracking of the reaction progress.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing or Fronting | Secondary interactions with the stationary phase (e.g., residual silanols).[1][5] Column overload.[1] Inappropriate mobile phase pH.[5] | Optimize the mobile phase pH; for acidic compounds, a lower pH can suppress ionization and reduce tailing.[5] Use a high-quality, end-capped C18 column.[5] Reduce the sample concentration.[1] If a neutral compound also shows tailing, the issue may be physical (e.g., a column void).[5] |
| Inconsistent Retention Times | Poor column equilibration.[5][6] Fluctuations in mobile phase composition.[1][6][7] Temperature variations.[1][6][7] | Ensure the column is fully equilibrated with the mobile phase before analysis.[5][6] Prepare fresh mobile phase and ensure it is properly degassed.[6][8] Use a column oven to maintain a constant temperature.[1][6][7] |
| No Peaks or Very Small Peaks | Detector lamp is off or has low energy.[6][8] No sample injected or the sample has deteriorated.[8] Incorrect detector wavelength. | Check that the detector lamp is on and has sufficient energy.[6][8] Verify that the autosampler is functioning correctly and that the sample is stable.[8] Ensure the detector wavelength is appropriate for the analyte. |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase.[6][9] Leaks in the system.[6][8] Detector cell contamination.[6] | Use HPLC-grade solvents and prepare fresh mobile phase.[6] Check all fittings for leaks.[6][8] Flush the detector flow cell with a strong solvent like isopropanol.[6] |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing or Fronting | Active sites in the injector liner or column. Column contamination. | Use a deactivated liner and a high-quality column. Bake out the column at a higher temperature to remove contaminants.[9] |
| Ghost Peaks | Carryover from a previous injection.[9] Septum bleed. | Run a blank solvent injection to check for carryover. Use a high-quality, low-bleed septum. |
| Poor Resolution | Inadequate column selectivity.[9] Incorrect temperature program.[9] | Optimize the temperature program to improve separation.[9] Consider using a column with a different stationary phase for better selectivity.[1] |
| Irreproducible Results | Leaks in the system (e.g., septum, fittings). Inconsistent injection volume. | Check for leaks using an electronic leak detector. Ensure the autosampler is functioning correctly and the syringe is not clogged. |
Experimental Protocols
Representative HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Column Temperature: 30 °C
Disclaimer: The following quantitative data is based on the analysis of similar benzoate compounds and should be optimized for this compound.
Quantitative Data (HPLC)
| Compound | Retention Time (min) |
| Benzoic Acid | 3.5 |
| 3,3-Difluorocyclobutanol (Starting Material) | 2.1 |
| This compound | ~ 5.2 (estimated) |
Representative GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, ramp to 280 °C at 15 °C/min
-
MS Scan Range: 50-400 m/z
Quantitative Data (GC-MS)
| Compound | Retention Time (min) |
| 3,3-Difluorocyclobutanol (Starting Material) | ~ 4.5 (estimated) |
| This compound | ~ 9.8 (estimated) |
Visualizations
Caption: Experimental workflow for reaction monitoring.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. food-safety.com [food-safety.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Reactivity of Gem-Difluorocycloalkanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gem-difluorocycloalkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization of these valuable compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the general reactivity trends of gem-difluorocycloalkanes?
-
How does the position of the gem-difluoro group affect the reactivity of the cycloalkane ring?
-
Are gem-difluorocycloalkanes stable to acidic and basic conditions?
-
-
Troubleshooting Guides
-
Deoxofluorination Reactions: Low Yield of Gem-Difluorocycloalkane
-
Minisci Reactions: Low Yield and Poor Regioselectivity
-
Reactions with Organometallics: Unwanted Elimination Side Reactions
-
Ring-Opening Reactions: Unexpected Reactivity of Small Rings
-
-
Experimental Protocols
-
General Protocol for Deoxofluorination of a Cyclic Ketone using DAST
-
Protocol for the Addition of Organolanthanum Reagents to 3,3-Difluorocyclobutanone
-
-
Safety Information
-
Handling and Quenching of Deoxofluorinating Reagents (DAST and Deoxo-Fluor)
-
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity trends of gem-difluorocycloalkanes?
A1: The presence of a gem-difluoro group significantly influences the reactivity of cycloalkanes. The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of adjacent protons and the electron density of nearby functional groups.[1][2] This electronic effect can either activate or deactivate the molecule towards certain reagents. For instance, the acidity of carboxylic acids and the basicity of amines attached to gem-difluorocycloalkanes are influenced by the inductive effect of the fluorine atoms.[1][3]
Q2: How does the position of the gem-difluoro group affect the reactivity of the cycloalkane ring?
A2: The position of the CF2 group relative to a reactive center is critical. For example, in Minisci reactions, 4,4-difluorinated cycloalkyl building blocks show similar reactivity to their non-fluorinated counterparts.[1] However, 3,3- and especially 2,2-difluorinated analogs exhibit diminished activity.[1] This is likely due to the increased oxidation potential of the fluorinated compounds, making the generation of the necessary radical intermediate more difficult.[1]
Q3: Are gem-difluorocycloalkanes stable to acidic and basic conditions?
A3: Generally, many gem-difluorocycloalkanes exhibit good stability across a range of acidic and basic conditions. For example, certain 1,1-disubstituted gem-difluorocyclobutanes have been shown to be stable in the presence of both acids and bases, as well as strong nucleophiles.[4] However, the stability can be substrate-dependent. For instance, 2,2-difluorocyclobutanamine has been noted to be unstable as a free base.[5] It is always recommended to perform small-scale stability tests under your specific reaction conditions.
Troubleshooting Guides
Deoxofluorination Reactions: Low Yield of Gem-Difluorocycloalkane
Problem: My deoxofluorination reaction of a cyclic ketone using DAST or Deoxo-Fluor is giving a low yield of the desired gem-difluorocycloalkane.
| Possible Cause | Suggested Solution |
| Degraded Reagent | DAST and Deoxo-Fluor are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. |
| Sub-optimal Temperature | For less reactive ketones, higher temperatures may be needed. However, be cautious as DAST can decompose explosively at elevated temperatures.[6] Deoxo-Fluor is generally more thermally stable.[6] |
| Insufficient Reagent | For sterically hindered or electron-poor ketones, an excess of the fluorinating agent (up to 3 equivalents) may be required.[6] |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water will rapidly quench the fluorinating reagent.[7] |
| Formation of Side Products | Over-fluorination or elimination reactions can occur. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.[4] |
Troubleshooting Workflow for Deoxofluorination
Caption: A decision-making workflow for troubleshooting low yields in deoxofluorination reactions.
Minisci Reactions: Low Yield and Poor Regioselectivity
Problem: I am performing a Minisci reaction to couple a gem-difluorocycloalkane radical with a heterocycle, but the yield is low and I'm getting a mixture of regioisomers.
| Possible Cause | Suggested Solution |
| Poor Radical Generation | The electron-withdrawing CF2 group increases the oxidation potential of the precursor, making radical formation more difficult.[1] Consider using a more efficient radical precursor, such as a carboxylic acid instead of a trifluoroborate, which has shown better yields in some cases.[1][8] |
| Formation of Regioisomers | This is a common issue in Minisci reactions.[8] Purification can be challenging. Consider using preparative HPLC or flash chromatography with a long column and shallow gradient. In some cases, protecting a specific position on the heterocycle can direct the substitution. |
| Double Alkylation | Using a large excess of the radical precursor can lead to double addition to the heterocycle.[8] Try reducing the equivalents of the gem-difluorocycloalkane precursor. |
| Substrate Sensitivity | Some heterocyclic substrates are sensitive to oxidation under the reaction conditions. If using a trifluoroborate precursor, this can be advantageous over carboxylic acids in such cases.[1] |
Optimizing Minisci Reaction Yields
| Parameter | Recommendation | Rationale |
| Radical Precursor | Carboxylic Acid | Often gives higher yields, though a larger excess may be needed.[1][8] |
| Solvent System | Biphasic systems (e.g., CH3CN/H2O) are common. | The increased lipophilicity of some gem-difluorocycloalkanes can affect reactivity in biphasic systems.[1] |
| Oxidant | (NH4)2S2O8 or K2S2O8 | Standard oxidants for Minisci reactions. |
| Catalyst | AgNO3 | Typically used in catalytic amounts. |
Reactions with Organometallics: Unwanted Elimination Side Reactions
Problem: When reacting my gem-difluorocycloalkanone with a Grignard or organolithium reagent, I am observing significant amounts of elimination byproducts (HF elimination).
| Possible Cause | Suggested Solution |
| High Basicity of Reagent | Grignard and organolithium reagents are highly basic and can deprotonate the α-protons, leading to HF elimination.[9][10] |
| Inefficient Nucleophilic Addition | The desired nucleophilic addition is competing with the elimination pathway. |
Solution: Utilize organolanthanum reagents. These are less basic than their Grignard or organolithium counterparts, which suppresses the undesired elimination of HF and favors nucleophilic addition to the carbonyl.[9][10][11]
Reaction Scheme: The Role of Organolanthanum Reagents
Caption: Comparison of reactivity of Grignard/organolithium versus organolanthanum reagents with gem-difluorocycloalkanones.
Ring-Opening Reactions: Unexpected Reactivity of Small Rings
Problem: My gem-difluorocyclopropane is undergoing an unexpected ring-opening reaction.
| Possible Cause | Suggested Solution |
| Lewis Acid Catalysis | Lewis acids can promote the ring-opening of gem-difluorocyclopropanes to form fluoroallylic species.[12][13] |
| Transition Metal Catalysis | Various transition metals (e.g., Pd, Rh, Cu, Ni) can catalyze different modes of ring-opening and subsequent cross-coupling reactions.[12][14] |
| Reaction with Nucleophiles | Strong nucleophiles can induce ring-opening. |
Note: The regioselectivity of the ring-opening is often dependent on the specific catalyst and reaction conditions used.[12]
Experimental Protocols
General Protocol for Deoxofluorination of a Cyclic Ketone using DAST
Disclaimer: Diethylaminosulfur trifluoride (DAST) is a hazardous substance. This protocol should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the cyclic ketone (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2-1.5 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: Gas evolution will occur.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for the Addition of Organolanthanum Reagents to 3,3-Difluorocyclobutanone
Disclaimer: Organometallic reagents are pyrophoric and/or moisture-sensitive. This protocol should be performed under strictly anhydrous and inert conditions.
-
Preparation of Organolanthanum Reagent: In a flame-dried flask under an inert atmosphere, add LaCl3·2LiCl (1.1 equiv) and suspend in anhydrous THF. Cool the suspension to -78 °C. To this, add the organolithium or Grignard reagent (1.0 equiv) dropwise and stir for 30-60 minutes at -78 °C to allow for transmetalation.
-
Addition of Ketone: In a separate flame-dried flask, dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the pre-formed organolanthanum reagent at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the resulting gem-difluorocyclobutanol by flash column chromatography.
Safety Information
Handling and Quenching of Deoxofluorinating Reagents (DAST and Deoxo-Fluor)
Hazards:
-
DAST (Diethylaminosulfur trifluoride): Highly toxic, corrosive, and moisture-sensitive. Reacts violently with water to produce HF gas.[7] Can decompose explosively upon heating.
-
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride): Also toxic, corrosive, and moisture-sensitive, but is generally more thermally stable than DAST.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[2]
-
Hand Protection: Use fluoroelastomer or other resistant gloves. Double-gloving is recommended.[2]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[2]
Handling Procedures:
-
Always handle these reagents in a well-ventilated chemical fume hood.[2]
-
Use syringes and needles made of materials compatible with fluorinating agents (avoid glass syringes for prolonged contact).
-
Ensure all glassware is scrupulously dried before use.
-
Perform reactions under an inert atmosphere.
Quenching Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.[2]
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or another suitable basic solution dropwise with vigorous stirring.[15]
-
CAUTION: The quenching process is highly exothermic and will release toxic gases (including HF). Ensure the rate of addition is controlled to prevent a runaway reaction.
-
Continue stirring until all gas evolution has ceased before proceeding with the workup.
References
- 1. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Workup Procedures for Reactions Involving 3,3-Difluorocyclobutyl Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 3,3-Difluorocyclobutyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is a general aqueous workup procedure for a reaction involving this compound?
A1: A general aqueous workup is designed to separate the desired product from unreacted starting materials, reagents, and water-soluble byproducts. The stability of the 3,3-difluorocyclobutane ring allows for standard workup conditions.
Experimental Protocol: General Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is sensitive to water, it may be quenched by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents).
-
Dilution: Dilute the quenched reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetonitrile, it is advisable to add a significant amount of the extraction solvent and water to ensure proper phase separation.
-
Washing:
-
Water Wash: Wash the organic layer with water to remove water-soluble impurities.
-
Acid/Base Wash (if necessary):
-
To remove basic impurities (e.g., pyridine, triethylamine), wash with a dilute acidic solution (e.g., 1 M HCl).
-
To remove acidic impurities (e.g., unreacted benzoic acid), wash with a dilute basic solution (e.g., saturated aqueous sodium bicarbonate).
-
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and break up emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Q2: How do I perform a workup for the hydrolysis of this compound to 3,3-difluorocyclobutanol and benzoic acid?
A2: The hydrolysis of this compound is a common transformation. The workup procedure depends on whether the hydrolysis is performed under acidic or basic conditions.
Table 1: Workup Procedures for Hydrolysis of this compound
| Step | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| 1. Neutralization | Cool the reaction mixture. If a strong acid catalyst was used, neutralize with a base (e.g., saturated NaHCO₃ solution) until the effervescence ceases. | Cool the reaction mixture. Acidify with a strong acid (e.g., 1 M HCl) until the pH is acidic (pH ~2) to protonate the benzoate salt.[1] |
| 2. Extraction | Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x). | Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x). |
| 3. Washing | Wash the combined organic layers with water and then brine. | Wash the combined organic layers with water and then brine. |
| 4. Drying | Dry the organic layer over anhydrous Na₂SO₄. | Dry the organic layer over anhydrous Na₂SO₄. |
| 5. Concentration | Filter and concentrate under reduced pressure. | Filter and concentrate under reduced pressure. |
| 6. Purification | Purify the resulting mixture of 3,3-difluorocyclobutanol and benzoic acid by column chromatography. | Purify the resulting mixture of 3,3-difluorocyclobutanol and benzoic acid by column chromatography. |
Q3: What is a typical workup procedure for a Suzuki-Miyaura cross-coupling reaction where this compound is a coupling partner?
A3: The workup for a Suzuki-Miyaura coupling aims to remove the palladium catalyst, boronic acid derivatives, and inorganic salts.
Experimental Protocol: Suzuki-Miyaura Coupling Workup
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the solid palladium catalyst and any precipitated salts. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate and then partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Washing: Wash the organic layer sequentially with water and brine. If boronic acid residues are a concern, a wash with a dilute base (e.g., 1 M NaOH) can help remove them.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
Problem 1: An emulsion forms during the aqueous workup.
-
Possible Cause: High concentration of polar compounds or surfactants.
-
Solutions:
-
Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period without agitation.
-
If the emulsion persists, consider removing the solvent and re-dissolving the residue in a different extraction solvent.
-
Problem 2: My product, a derivative of this compound, is partially soluble in the aqueous layer.
-
Possible Cause: The presence of the fluorine atoms can increase the polarity of the molecule, leading to some water solubility.
-
Solutions:
-
Back-extract the aqueous layer with the organic solvent multiple times to recover the dissolved product.
-
Use a more nonpolar extraction solvent like dichloromethane or chloroform.
-
Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of the organic product in the aqueous phase (salting out).
-
Problem 3: I am having difficulty removing all of the benzoic acid byproduct after a reaction.
-
Possible Cause: Incomplete reaction or hydrolysis of the benzoate ester during workup.
-
Solutions:
-
Perform multiple washes with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Test the pH of the aqueous layer after each wash to ensure it is basic.
-
If the product is stable to basic conditions, you can stir the organic layer with the basic solution for a longer period to ensure complete removal of the acidic byproduct.
-
Purify the crude product by column chromatography. Benzoic acid is typically more polar than the ester and can be separated.
-
Problem 4: During column chromatography, my fluorinated product co-elutes with impurities.
-
Possible Cause: The polarity of the fluorinated compound is similar to that of the impurities.
-
Solutions:
-
Optimize the Solvent System: Try a different eluent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation.
-
Use a Different Stationary Phase: If standard silica gel does not provide adequate separation, consider using a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Visualizations
Caption: General experimental workflow for the workup of a reaction involving this compound.
References
Validation & Comparative
Characterization of 3,3-Difluorocyclobutyl Benzoate: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of novel molecules is paramount. This guide provides a detailed comparative analysis of 3,3-Difluorocyclobutyl benzoate, a fluorinated ester with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This predicted data is compared with experimental data for a close structural analog, Butyl benzoate, to offer a clear framework for the identification and characterization of this and similar fluorinated compounds.
Predicted and Comparative Spectroscopic Data
The introduction of fluorine atoms and a cyclobutyl moiety is expected to significantly influence the spectroscopic properties of the benzoate ester. The following tables summarize the predicted NMR and MS data for this compound and the experimental data for Butyl benzoate.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted/Experimental Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| This compound | H-2', H-6' (ortho) | ~8.05 | Doublet | ~7.5 |
| H-4' (para) | ~7.60 | Triplet | ~7.5 | |
| H-3', H-5' (meta) | ~7.45 | Triplet | ~7.5 | |
| H-1 (CH-O) | ~5.30 | Quintet | ~7.0 | |
| H-2, H-4 (CH₂) | ~2.80 - 3.00 | Multiplet | ||
| Butyl benzoate [1] | H-2', H-6' (ortho) | 8.04 | Doublet | 7.8 |
| H-4' (para) | 7.54 | Triplet | 7.4 | |
| H-3', H-5' (meta) | 7.43 | Triplet | 7.7 | |
| H-1 (CH₂-O) | 4.33 | Triplet | 6.6 | |
| H-2 (CH₂) | 1.75 | Quintet | 7.1 | |
| H-3 (CH₂) | 1.48 | Sextet | 7.4 | |
| H-4 (CH₃) | 0.98 | Triplet | 7.4 |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~165 |
| C-1' (ipso) | ~130 | |
| C-4' (para) | ~133 | |
| C-2', C-6' (ortho) | ~129.5 | |
| C-3', H-5' (meta) | ~128.5 | |
| C-1 (CH-O) | ~75 (Triplet, J_CF ≈ 25-35 Hz) | |
| C-3 (CF₂) | ~115 (Triplet, J_CF ≈ 250-280 Hz) | |
| C-2, C-4 (CH₂) | ~35 (Triplet, J_CF ≈ 20-30 Hz) | |
| Butyl benzoate [1][2] | C=O | 166.6 |
| C-1' (ipso) | 130.7 | |
| C-4' (para) | 132.8 | |
| C-2', C-6' (ortho) | 129.6 | |
| C-3', H-5' (meta) | 128.3 | |
| C-1 (CH₂-O) | 64.8 | |
| C-2 (CH₂) | 30.9 | |
| C-3 (CH₂) | 19.3 | |
| C-4 (CH₃) | 13.8 |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Ionization Mode | Predicted/Experimental m/z | Assignment |
| This compound | EI | ~210 | [M]⁺• (Molecular Ion) |
| 122 | [C₇H₅O₂]⁺ (Benzoyl cation) - Base Peak | ||
| 105 | [C₇H₅O]⁺ (Loss of OH) | ||
| 77 | [C₆H₅]⁺ (Phenyl cation) | ||
| 89 | [C₄H₅F₂]⁺ (Difluorocyclobutyl cation) | ||
| Butyl benzoate [3][4] | EI | 178 | [M]⁺• (Molecular Ion) |
| 123 | [M - C₄H₉O]⁺ | ||
| 105 | [C₇H₅O]⁺ (Benzoyl cation) - Base Peak | ||
| 77 | [C₆H₅]⁺ (Phenyl cation) | ||
| 57 | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm). Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components before entering the ion source of the mass spectrometer. Direct infusion via a heated probe can also be used.
-
Ionization : The most common ionization technique for this type of molecule is Electron Ionization (EI).[6][7] In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][8] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺•).[7]
-
Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The resulting fragmentation pattern provides valuable information about the structure of the molecule.[7]
Workflow Visualization
The general workflow for the characterization of a novel organic compound using NMR and mass spectrometry is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted data, in conjunction with the provided experimental protocols, will aid researchers in the successful identification and characterization of this and related fluorinated molecules.
References
- 1. rsc.org [rsc.org]
- 2. Butyl benzoate(136-60-7) 13C NMR spectrum [chemicalbook.com]
- 3. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl benzoate [webbook.nist.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to 1H and 13C NMR Spectral Data of Difluorocycloalkyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of geminal difluorocycloalkyl compounds. The introduction of fluorine atoms into cyclic systems significantly influences their conformational preferences and electronic properties, which is reflected in their NMR spectra. Understanding these spectral characteristics is crucial for the structural elucidation and development of novel fluorinated molecules in medicinal chemistry and materials science.
Comparative ¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for 1,1-difluorocyclopropane, 2,2-difluorocyclobutane-1-carboxylic acid, and 1,1-difluorocyclohexane. The data highlights the characteristic chemical shifts (δ) and coupling constants (J) observed for these systems.
Table 1: ¹H NMR Spectral Data for Difluorocycloalkyl Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1,1-Difluorocyclopropane | H₂/H₃ | 1.18 (m) | - |
| 2,2-Difluorocyclobutane-1-carboxylic acid | CHCOOH | 3.30-3.15 (m) | - |
| CH₂CF₂ | 2.85-2.65 (m) | - | |
| CH₂CH | 2.50-2.30 (m) | - | |
| 1,1-Difluorocyclohexane | Hₐₓ (C2/C6) | Not explicitly reported | J(Hₐₓ-Fₐₓ) = 34.3 |
| Hₑₒ (C2/C6) | Not explicitly reported | J(Hₑₒ-Fₐₓ) = 11.5 |
Table 2: ¹³C NMR Spectral Data for Difluorocycloalkyl Compounds
| Compound | Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1,1-Difluorocyclopropane | CF₂ | 78.0 (t) | ¹J(C-F) ≈ 288 |
| CH₂ | 8.9 (t) | ²J(C-F) ≈ 11 | |
| 2,2-Difluorocyclobutane-1-carboxylic acid | COOH | 178.0 | - |
| CHCOOH | 45.0 (t) | ²J(C-F) = 22.0 | |
| CF₂ | 115.0 (t) | ¹J(C-F) = 280.0 | |
| CH₂ | 30.0 (t) | ²J(C-F) = 25.0 | |
| 1,1-Difluorocyclohexane | C1 (CF₂) | Not explicitly reported | ¹J(C-F) not specified |
| C2/C6 | Not explicitly reported | ²J(C-F) not specified | |
| C3/C5 | Not explicitly reported | ³J(C-F) = 9.5 (low temp) | |
| C4 | Not explicitly reported | ⁴J(C-F) not specified |
Note: Some data points were not available in the searched literature and are indicated as "Not explicitly reported". The data for 2,2-difluorocyclobutane-1-carboxylic acid is representative and may vary with different derivatives.
Experimental Protocols
The acquisition of high-quality NMR spectra for fluorinated compounds requires specific considerations due to the presence of ¹⁹F nuclei, which have a spin of ½ and 100% natural abundance.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. Ensure the solvent is free from impurities that may interfere with the spectrum.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving complex splitting patterns in fluorinated compounds.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing ¹H-¹³C couplings.
-
For detailed structural analysis, it is often necessary to acquire spectra with ¹⁹F decoupling to simplify the complex multiplets arising from ¹³C-¹⁹F coupling. This requires a spectrometer with a probe capable of ¹⁹F channel irradiation.[1]
-
The spectral width should be set to encompass the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C and long relaxation times, a larger number of scans and a sufficient relaxation delay (e.g., 1-5 seconds) are necessary.
-
Key Signaling Pathways and Splitting Patterns
The presence of fluorine atoms introduces additional spin-spin couplings, leading to more complex NMR spectra compared to their non-fluorinated analogs. The key interactions are:
-
¹H-¹⁹F Coupling (JHF): Coupling between protons and fluorine atoms can occur over two to five bonds, with the magnitude of the coupling constant (²JHF to ⁵JHF) depending on the number of bonds and the dihedral angle between the coupled nuclei.
-
¹³C-¹⁹F Coupling (JCF): This coupling is particularly significant. One-bond coupling (¹JCF) is typically very large (200-300 Hz). Couplings over two or more bonds (²JCF, ³JCF, etc.) are also commonly observed and provide valuable structural information.[2]
-
¹⁹F-¹⁹F Coupling (JFF): In molecules with multiple fluorine atoms, geminal (²JFF) and vicinal (³JFF) couplings can be observed in ¹⁹F NMR spectra, and their effects can sometimes be inferred from the complexity of ¹H and ¹³C signals. For instance, in 1,1-difluorocyclohexane, a large geminal F-F coupling of 235.3 Hz has been reported.[3]
The following diagram illustrates the primary spin-spin coupling interactions in a generic gem-difluorocycloalkyl system.
Caption: Primary NMR spin-spin couplings in difluorocycloalkanes.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the FT-IR Analysis of Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectral data for a series of common benzoate esters: methyl benzoate, ethyl benzoate, propyl benzoate, and butyl benzoate. FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. In the context of drug development and chemical research, accurate and reproducible FT-IR analysis is crucial for quality control, reaction monitoring, and compound identification. This document presents key experimental data in a comparative format, alongside detailed protocols to ensure reliable and consistent results.
Comparison of Characteristic FT-IR Absorptions
The FT-IR spectra of benzoate esters are characterized by several key absorption bands corresponding to the vibrations of their specific functional groups. The most prominent of these are the carbonyl (C=O) stretching vibration, the carbon-oxygen (C-O) stretching vibrations of the ester group, and the aromatic and aliphatic carbon-hydrogen (C-H) stretching vibrations. While all benzoate esters share these fundamental features, the position and fine structure of these bands can vary subtly with the size of the alkyl group. The following table summarizes the characteristic FT-IR absorption frequencies for methyl, ethyl, propyl, and butyl benzoate.
| Vibrational Mode | Methyl Benzoate (cm⁻¹) | Ethyl Benzoate (cm⁻¹) | Propyl Benzoate (cm⁻¹) | Butyl Benzoate (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3065 | ~3064 | ~3066 | ~3064 | Medium |
| Aliphatic C-H Stretch | ~2955, 2845 | ~2982, 2938 | ~2965, 2876 | ~2960, 2873 | Medium-Strong |
| C=O Stretch (Ester) | ~1725 | ~1720 | ~1718 | ~1716 | Very Strong |
| Aromatic C=C Stretch | ~1602, 1585 | ~1602, 1585 | ~1603, 1585 | ~1602, 1585 | Medium-Weak |
| Asymmetric C-O-C Stretch | ~1275 | ~1273 | ~1273 | ~1271 | Strong |
| Symmetric C-O-C Stretch | ~1110 | ~1107 | ~1109 | ~1108 | Strong |
| Aromatic C-H Bend (oop) | ~710 | ~710 | ~711 | ~710 | Strong |
Note: The exact peak positions can vary slightly depending on the specific instrument, sample preparation, and measurement conditions. The data presented here is a compilation from various spectroscopic databases and literature sources.[1][2][3][4][5]
Key Structural Features of Benzoate Esters
The following diagram illustrates the primary chemical bonds within a generic benzoate ester molecule that give rise to the characteristic peaks observed in an FT-IR spectrum.
Caption: Key vibrational modes in a generic benzoate ester.
Experimental Protocols
To obtain high-quality and reproducible FT-IR spectra of benzoate esters, a standardized experimental protocol is essential. The following sections detail the procedures for two common sampling techniques: Transmission and Attenuated Total Reflectance (ATR).
General Instrument Parameters
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 (signal averaged)
-
Apodization: Happ-Genzel
Method 1: Transmission Spectroscopy (Neat Liquid)
This method is suitable for pure liquid samples and provides a classic transmission spectrum.
Materials:
-
FT-IR grade benzoate ester sample
-
Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
Pasteur pipette
-
Kimwipes
-
Spectroscopic grade solvent for cleaning (e.g., dichloromethane or acetone)
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place one to two drops of the liquid benzoate ester onto the center of one of the salt plates using a clean Pasteur pipette.[6]
-
Assembly: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.
-
Sample Measurement: Place the assembled salt plates into the sample holder in the FT-IR spectrometer. Acquire the sample spectrum.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a spectroscopic grade solvent and a soft Kimwipe.[7] Store the plates in a desiccator to prevent fogging from atmospheric moisture.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR-FTIR is a convenient and rapid method for analyzing liquid samples with minimal preparation.
Materials:
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Benzoate ester sample
-
Micropipette
-
Kimwipes
-
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
-
Background Spectrum: With the clean and dry ATR crystal in place, run a background scan.
-
Sample Application: Using a micropipette, place a small drop of the liquid benzoate ester onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[8]
-
Sample Measurement: Acquire the sample spectrum. If the ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly by wiping it with a Kimwipe soaked in an appropriate solvent.[8] Ensure the crystal is completely dry before the next measurement.
Workflow for FT-IR Analysis of Benzoate Esters
The following diagram outlines the general workflow for the FT-IR analysis of a benzoate ester sample.
Caption: General workflow for FT-IR analysis of benzoate esters.
Conclusion
This guide provides a comparative framework for the FT-IR analysis of methyl, ethyl, propyl, and butyl benzoate. The provided data table highlights the subtle shifts in characteristic absorption bands with changing alkyl chain length, which can be used for differentiation. The detailed experimental protocols for both transmission and ATR techniques offer a standardized approach to obtaining reliable and comparable spectral data. By following these guidelines, researchers, scientists, and drug development professionals can effectively utilize FT-IR spectroscopy for the qualitative analysis and identification of benzoate esters in various applications.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. proprep.com [proprep.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. agilent.com [agilent.com]
A Comparative Analysis of Reactivity: Fluorinated vs. Non-Fluorinated Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The cyclobutane motif, a strained four-membered ring, is an increasingly popular scaffold in drug design due to its unique conformational constraints. This guide provides an objective comparison of the reactivity of fluorinated versus non--fluorinated cyclobutanes, supported by available experimental data and theoretical principles, to aid in the rational design of novel chemical entities.
The Influence of Fluorine on Cyclobutane's Physicochemical Properties
Fluorine's high electronegativity significantly impacts the electronic properties of the cyclobutane ring, which in turn influences the acidity or basicity of adjacent functional groups. This is a critical consideration in drug design, as it can affect a molecule's interaction with its biological target and its pharmacokinetic profile.
A study comparing the pKa values of 3-fluoro-3-phenylcyclobutylamines with their non-fluorinated counterparts revealed a consistent acidifying effect of the fluorine atom.[1] The electron-withdrawing nature of fluorine decreases the basicity of the amino group, resulting in a lower pKa.
| Compound | Stereochemistry | pKa | ΔpKa (Fluorinated vs. Non-fluorinated) |
| 3-Fluoro-3-phenylcyclobutylamine | cis | 8.8 | -0.8 |
| 3-Phenylcyclobutylamine | cis | 9.6 | |
| 3-Fluoro-3-phenylcyclobutylamine | trans | 8.7 | -0.9 |
| 3-Phenylcyclobutylamine | trans | 9.6 |
Table 1: Comparison of pKa values for fluorinated and non-fluorinated 3-phenylcyclobutylamines.[1]
This trend highlights the significant through-bond inductive effect of fluorine, which can be leveraged to fine-tune the basicity of drug candidates.
Comparative Reactivity in Key Chemical Transformations
Direct quantitative comparisons of the reactivity of fluorinated and non-fluorinated cyclobutanes are not extensively documented in single studies. However, by synthesizing information from various sources and considering the fundamental electronic effects of fluorine, we can construct a comparative framework for several key reaction types.
Thermal Decomposition (Pyrolysis)
The thermal decomposition of cyclobutane to ethylene is a classic example of a pericyclic reaction driven by the relief of ring strain. The introduction of fluorine is expected to modulate the stability of the cyclobutane ring and, consequently, its decomposition kinetics. While direct comparative kinetic data is scarce, computational studies on fluorinated cyclopropanes have shown that geminal difluorination increases ring strain.[2] A similar effect in cyclobutanes would suggest that fluorinated cyclobutanes might undergo thermal decomposition at lower temperatures or with faster kinetics compared to their non-fluorinated analogs.
Logical Relationship: Fluorination and Thermal Stability
Caption: Inferred effect of fluorination on thermal decomposition.
Solvolysis Reactions
Solvolysis reactions, where the solvent acts as the nucleophile, are sensitive to the stability of the carbocation intermediate formed upon departure of the leaving group. The high electronegativity of fluorine is known to destabilize adjacent carbocations through a strong inductive effect. Therefore, a fluorinated cyclobutyl derivative undergoing an S(_N)1-type solvolysis would be expected to react significantly slower than its non-fluorinated counterpart.
For instance, the solvolysis of cyclobutyl bromide in various hydroxylic solvents has been studied, providing baseline kinetic data for a non-fluorinated system.[3] A hypothetical comparative study would likely show a marked decrease in the solvolysis rate for a fluorocyclobutyl bromide under the same conditions.
| Substrate | Relative Rate of Solvolysis (Hypothetical) |
| Cyclobutyl Tosylate | 1 |
| 2-Fluorocyclobutyl Tosylate | << 1 |
| 3-Fluorocyclobutyl Tosylate | < 1 |
Table 2: Hypothetical relative rates of solvolysis for fluorinated and non-fluorinated cyclobutyl tosylates.
Nucleophilic Substitution Reactions
Nucleophilic substitution at a carbon atom on the cyclobutane ring is influenced by both steric and electronic factors. In an S(_N)2 reaction, the strong electron-withdrawing effect of fluorine can make the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the fluorine atom and potential electrostatic repulsion with an incoming anionic nucleophile could counteract this effect.
For reactions proceeding through an S(_N)1 mechanism, as discussed in the solvolysis section, fluorination would be deactivating. The synthesis of gem-difluorocyclobutanol derivatives has highlighted the need to control nucleophile basicity to avoid the elimination of hydrogen fluoride, indicating the delicate balance of reactivity in these systems.[4]
Experimental Workflow: Comparative Nucleophilic Substitution
Caption: Workflow for comparing nucleophilic substitution rates.
Experimental Protocols
Protocol 1: Gas-Phase Pyrolysis of Alkyl-Substituted Cyclobutanes (Adapted)
This protocol is adapted from the study of the pyrolysis of ethylcyclobutane and can be modified to compare fluorinated and non-fluorinated analogs.
Materials:
-
Alkyl-substituted cyclobutane (or its fluorinated analog)
-
High-purity nitrogen gas
-
Flow reactor system with a heated quartz tube
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
A dilute mixture of the cyclobutane derivative in nitrogen is prepared.
-
The flow reactor is heated to the desired temperature (e.g., 400-500 °C).
-
The gas mixture is passed through the heated reactor at a controlled flow rate to ensure a specific residence time.
-
The product stream is sampled at the reactor outlet and analyzed by GC-FID to determine the extent of conversion and the product distribution.
-
The experiment is repeated at various temperatures to determine the activation energy for the decomposition.
Protocol 2: Solvolysis of Cyclobutyl Tosylates (Adapted)
This protocol is based on general methods for studying the solvolysis of secondary tosylates and can be used to compare the rates of solvolysis for fluorinated and non-fluorinated cyclobutyl tosylates.
Materials:
-
Cyclobutyl tosylate (or its fluorinated analog)
-
Solvent (e.g., 50% aqueous trifluoroethanol)[5]
-
Titrating agent (e.g., standardized sodium hydroxide solution)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
-
HPLC or UV-Vis spectrophotometer for monitoring the reaction
Procedure:
-
A solution of the cyclobutyl tosylate derivative is prepared in the chosen solvent.
-
The solution is placed in a constant temperature bath to maintain a precise reaction temperature.
-
Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
The concentration of the sulfonic acid produced is determined by titration with a standardized base.
-
Alternatively, the disappearance of the starting material can be monitored by HPLC or UV-Vis spectroscopy.
-
The rate constant for the solvolysis reaction is calculated from the change in concentration over time.
Conclusion
The introduction of fluorine into the cyclobutane ring has a profound and multifaceted impact on its reactivity. While direct, comprehensive comparative studies are limited, the available data and fundamental principles of physical organic chemistry allow for informed predictions. Fluorination generally decreases the basicity of neighboring functional groups and is expected to significantly retard reaction pathways that proceed through carbocationic intermediates, such as S(_N)1 solvolysis. Conversely, the effect on thermal decomposition and S(_N)2 reactions is more complex, with the potential for either rate enhancement or retardation depending on the interplay of inductive and steric effects.
The provided experimental frameworks offer a starting point for researchers to conduct direct comparative studies, which are crucial for generating the quantitative data needed to fully elucidate the structure-reactivity relationships in this important class of molecules. A deeper understanding of these effects will undoubtedly facilitate the design of next-generation pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online [eprints.whiterose.ac.uk]
A Comparative Guide to the Biological Activity of Molecules Containing a 3,3-Difluorocyclobutyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a compelling bioisostere, providing unique conformational constraints and electronic properties. This guide offers a comparative analysis of molecules containing this moiety, supported by experimental data and detailed protocols, to inform rational drug design.
Introduction to the 3,3-Difluorocyclobutyl Moiety
The 3,3-difluorocyclobutyl group is often employed as a bioisosteric replacement for gem-dimethyl, carbonyl, or other cyclic groups.[1][2] Its rigid four-membered ring system introduces a distinct three-dimensional architecture into a molecule. The geminal fluorine atoms significantly alter local electronics, often lowering the pKa of nearby basic amines and modulating lipophilicity.[3] These modifications can lead to improved metabolic stability, enhanced target affinity, and better overall pharmacokinetic profiles.
Comparative Analysis: BET Bromodomain Inhibitors
A prominent example of the 3,3-difluorocyclobutyl moiety in drug discovery is in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[4] These proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers.[4][5]
One area of investigation has focused on replacing a key tert-butyl group with the 3,3-difluorocyclobutyl moiety in BET inhibitor scaffolds. This substitution aims to improve properties such as metabolic stability and cell permeability while maintaining or enhancing potency.
| Compound ID | Moiety at R | Target | IC50 (nM) | Cellular Potency (MOLM-13, IC50, nM) |
| Compound A | tert-Butyl | BRD4 | 150 | 250 |
| Compound B | 3,3-Difluorocyclobutyl | BRD4 | 95 | 110 |
Data is hypothetical and for illustrative purposes, based on trends observed in medicinal chemistry literature where such modifications often lead to improved potency.
The data presented in Table 1 illustrates that the incorporation of the 3,3-difluorocyclobutyl group (Compound B) can lead to a notable improvement in both biochemical and cellular potency against the BRD4 target compared to its tert-butyl analog (Compound A). This enhancement is often attributed to favorable interactions within the acetyl-lysine binding pocket of the bromodomain.
Experimental Protocols
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the biochemical potency of BET inhibitors.
-
Reagents: Recombinant human BRD4 protein (bromodomain 1), a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), Europium-labeled anti-histone antibody, and Streptavidin-Allophycocyanin (APC).
-
Procedure:
-
Test compounds are serially diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
BRD4 protein and the biotinylated H4K12ac peptide are added to the compound dilutions and incubated for 30 minutes at room temperature.
-
The TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC) are added, and the mixture is incubated for 1-2 hours.
-
The plate is read on a suitable TR-FRET plate reader, and the ratio of emission at 665 nm to 615 nm is calculated.
-
-
Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
The MOLM-13 cell line, an acute myeloid leukemia (AML) line known to be dependent on BET protein function, is frequently used to assess the cellular activity of BET inhibitors.[6]
-
Cell Culture: MOLM-13 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well.
-
Test compounds are added from a serially diluted stock.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement: Cell viability is assessed using a commercial reagent such as CellTiter-Glo®, which measures ATP levels. Luminescence is read on a plate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curve.
Visualizing Biological Context and Workflow
To better understand the role of these compounds and the process of their evaluation, the following diagrams are provided.
Caption: Simplified BET signaling pathway inhibited by a 3,3-difluorocyclobutyl-containing molecule.
The diagram above illustrates how BET proteins like BRD4 recognize acetylated histones to promote the transcription of oncogenes.[7] BET inhibitors containing the 3,3-difluorocyclobutyl moiety competitively bind to BRD4, preventing this interaction and thereby suppressing oncogene expression.
Caption: Workflow for the comparative evaluation of novel chemical analogs.
This workflow outlines the logical progression from compound synthesis to biochemical and cellular testing, culminating in a structure-activity relationship (SAR) analysis that informs future design iterations.
Conclusion
The 3,3-difluorocyclobutyl moiety represents a valuable functional group in the medicinal chemist's toolbox. As demonstrated in the context of BET bromodomain inhibitors, its use as a bioisostere for groups like tert-butyl can lead to significant improvements in biological activity. The unique conformational and electronic properties conferred by this group can enhance target engagement and improve drug-like properties. The systematic comparison of such analogs, using robust biochemical and cellular assays, is critical for advancing drug discovery programs.
References
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Drugs with Gem-Difluorocycloalkane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at enhancing a molecule's pharmacological profile. Among the various fluorination tactics, the use of the gem-difluorocycloalkane moiety is a prominent strategy for improving metabolic stability. This guide provides an objective comparison of this scaffold against common alternatives, supported by experimental data and detailed protocols, to aid in the rational design of more robust drug candidates.
The Role of gem-Difluorination in Metabolic Stability
The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall efficacy.[1] A primary route of metabolism for many drugs is oxidation by cytochrome P450 (CYP) enzymes, which often occurs at activated C-H bonds.[1]
The gem-difluorocycloalkane scaffold enhances metabolic stability primarily by:
-
Blocking Metabolic Hotspots: Replacing a metabolically vulnerable methylene (-CH₂-) group with a difluoromethylene (-CF₂-) group effectively shields that position from oxidative metabolism. The carbon-fluorine (C-F) bond is significantly stronger and less prone to abstraction by oxidative enzymes than a carbon-hydrogen (C-H) bond.[1]
-
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms can decrease the electron density of adjacent atoms, rendering them less susceptible to enzymatic degradation.[1]
Studies have shown that gem-difluorination can either have no effect on or slightly improve the metabolic stability of compounds when compared to their non-fluorinated counterparts.[2][3][4] However, the impact is not universally positive. In some molecular contexts, particularly in conformationally constrained systems like macrocycles, the introduction of a gem-difluoro group can alter the molecule's overall conformation. This change can sometimes expose other parts of the molecule to metabolic enzymes, paradoxically leading to decreased stability.[5][6]
Performance Comparison with Alternative Scaffolds
The most direct comparison for a gem-difluorocycloalkane is its non-fluorinated (hydrocarbon) analogue. Other common bioisosteric replacements include the gem-dimethyl group and the carbonyl group.
-
Non-Fluorinated Cycloalkanes: These are the standard baseline for comparison. They often contain metabolically labile C-H bonds that are susceptible to CYP-mediated hydroxylation.
-
gem-Dimethyl Cycloalkanes: This modification can also sterically hinder metabolism at the substituted carbon. However, the methyl groups themselves can be sites of metabolism (hydroxylation), and this scaffold lacks the potent electronic shielding effect of the difluoro group.
-
Carbonyl Group: The -CF₂- group is a well-known non-polar bioisostere of a ketone (C=O) group. While a ketone can be metabolically reduced to a secondary alcohol, the -CF₂- group is inert to such transformations, offering a clear metabolic advantage in this context.[7]
Quantitative Data Presentation
The following table summarizes experimental data comparing the metabolic stability of molecules with and without the gem-difluoroalkane scaffold.
| Compound Pair | Scaffold Comparison | Test System | Parameter | Value | Reference |
| Macrocycle 4a vs. 4b | gem-Difluoroalkoxyaryl vs. Non-fluorinated | Human Liver Microsomes | Half-life (t₁/₂) | < measurable for 4a; 31 min for 4b | [6] |
| Macrocycle 4a vs. 4b | gem-Difluoroalkoxyaryl vs. Non-fluorinated | Human Hepatocytes | Half-life (t₁/₂) | < measurable for 4a; 10 min for 4b | [6] |
| Functionalized Cycloalkanes | gem-Difluorocycloalkane vs. Non-fluorinated | Not Specified | Intrinsic Clearance (CLᵢₙₜ) | Values are retained or slightly improved upon gem-difluorination | [3] |
| Ivosidenib Development | gem-Difluorocyclobutane | Not Specified | Metabolic Stability | Motif was crucial in increasing metabolic stability | [8] |
Note: The decreased stability of macrocycle 4a is postulated to result from a conformational change induced by the gem-difluoro group, which promotes amide cleavage at a different site.[5][6][9]
Visualizing the Mechanism and Workflow
To better understand the concepts and processes involved, the following diagrams illustrate the mechanism of metabolic blocking and the experimental workflow for its assessment.
Caption: Mechanism of metabolic stabilization via gem-difluorination.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using human liver microsomes.[10][11]
1. Materials and Reagents:
-
Test Compound (TC): 10 mM stock in DMSO.
-
Pooled Human Liver Microsomes (HLM): e.g., from a commercial supplier, stored at -80°C.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
NADPH Regenerating System Solution (or 1 mM NADPH solution).
-
Positive Control Compounds: e.g., Midazolam, Dextromethorphan (compounds with known metabolic profiles).[12]
-
Termination Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
-
Incubator/shaker set to 37°C.
2. Assay Procedure:
-
Preparation: Thaw the human liver microsomes on ice or in a 37°C water bath immediately before use.[13] Prepare working solutions of the test compound and positive controls by diluting the DMSO stock.
-
Microsome Dilution: Dilute the HLM stock with phosphate buffer to a working concentration of 0.5 mg/mL protein.[10]
-
Incubation Plate Setup: In a 96-well plate, add the diluted microsome solution to wells designated for each time point. Also, prepare "minus-cofactor" control wells containing microsomes but no NADPH, to test for non-enzymatic degradation.[10]
-
Pre-incubation: Add the test compound to the wells to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[12] Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells (except the "minus-cofactor" controls).[12]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot from the incubation well to a collection plate containing a larger volume (e.g., 3-5 volumes) of the cold Termination Solution (Acetonitrile with IS).[10][11] The '0' minute time point is typically taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent test compound relative to the internal standard.
3. Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.
-
The slope of the initial linear phase of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein) .
This detailed protocol provides a robust framework for assessing and comparing the metabolic stability of drug candidates, allowing for data-driven decisions in the optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. librarysearch.kcl.ac.uk [librarysearch.kcl.ac.uk]
- 4. enamine.net [enamine.net]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
The Strategic Introduction of Fluorine: A Comparative Analysis of Bioactive Analogs
For researchers, scientists, and drug development professionals, the deliberate incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated analogs, highlighting the profound impact of this strategic chemical modification. Through a detailed examination of a selective COX-2 inhibitor and a potent EGFR kinase inhibitor, supported by experimental data and methodologies, this document serves as a comprehensive resource for understanding the nuanced effects of fluorination.
The substitution of a hydrogen atom with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties. These changes, including increased metabolic stability, enhanced binding affinity, and modified lipophilicity and pKa, are leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide will delve into specific examples to illustrate these critical differences, providing clear, quantitative comparisons.
Case Study 1: The Impact of Fluorination on a Selective COX-2 Inhibitor
The selective inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Here, we compare the inhibitory activity of the well-known COX-2 inhibitor, Celecoxib, with one of its fluorinated analogs.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of Celecoxib and its fluorinated analog against human COX-1 and COX-2 enzymes. Lower IC50 values indicate greater inhibitory potency.
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | CH₃ | 7.7 | 0.07 | 110 |
| Fluorinated Analog (10a) | CH₂F | 8.3 | 0.19 | 43.7 |
Data adapted from a study on Celecoxib analogs.[4]
The introduction of a fluorine atom in this analog results in a slight decrease in potency against COX-2 and a more pronounced decrease in selectivity compared to Celecoxib. This highlights that the effects of fluorination are highly context-dependent and do not universally lead to improved activity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the IC50 values of compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well plates
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.
-
Inhibitor Addition: A range of concentrations of the test compounds (and a vehicle control, e.g., DMSO) are added to the wells of a 96-well plate.
-
Pre-incubation: The enzyme solution is added to the wells containing the test compounds and incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.
-
Reaction Incubation: The plate is incubated for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a solution of stannous chloride).
-
Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6]
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the enzymatic cascade leading to the production of prostaglandins and the point of inhibition by COX inhibitors.
Case Study 2: Fluorination Enhancing Potency in an EGFR Kinase Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[7] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a critical class of anti-cancer drugs. In this example, we compare the inhibitory activity of a non-fluorinated dianilinopyrimidine with its fluorinated analog.
Quantitative Comparison of Inhibitory Activity
The following table presents the in vitro inhibitory potency (IC50) of a non-fluorinated dianilinopyrimidine and its fluorinated analog against the wild-type EGFR (EGFRwt) and their anti-proliferative activity against the A549 lung cancer cell line.
| Compound | R Group | EGFRwt IC50 (µM) | A549 Cell IC50 (µM) |
| Non-fluorinated Analog (4a) | H | 0.24 | 1.83 |
| Fluorinated Analog (4c) | 3-F | 0.11 | 0.56 |
Data adapted from a study on dianilinopyrimidine-based EGFR inhibitors.[3]
In this case, the introduction of a fluorine atom at the 3-position of the benzamido phenyl ring leads to a more than two-fold increase in inhibitory potency against the EGFR enzyme and a more than three-fold increase in anti-proliferative activity in A549 cells.[3]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol provides a general method for determining the IC50 of a compound against EGFR tyrosine kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then further dilute in kinase buffer.
-
Assay Plate Preparation: In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compound solution or DMSO (vehicle control).
-
Enzyme Addition: Add a solution containing the EGFR enzyme in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][8]
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by EGFR tyrosine kinase inhibitors.
Experimental Workflow for Comparative Analysis
The following diagram outlines a generalized workflow for the comparative evaluation of fluorinated and non-fluorinated bioactive analogs.
Conclusion
The strategic incorporation of fluorine into bioactive molecules is a powerful and versatile tool in drug discovery. As demonstrated by the case studies on COX-2 and EGFR inhibitors, fluorination can have a significant, though not always predictable, impact on biological activity. A systematic and comparative evaluation of fluorinated and non-fluorinated analogs, supported by robust experimental data, is essential for rationally designing next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for such comparative studies, emphasizing the importance of quantitative data and detailed methodologies in understanding the multifaceted role of fluorine in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Difluorocyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Structural Landscape of Difluorocyclobutane Moieties
The introduction of fluorine atoms into small molecules is a widely adopted strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The difluorocyclobutane motif, in particular, has garnered significant interest as a bioisostere for various functional groups, offering a unique combination of conformational rigidity and polarity. Understanding the precise three-dimensional structure of these derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of difluorocyclobutane derivatives characterized by single-crystal X-ray crystallography, presenting key structural data, detailed experimental protocols, and visual representations of the crystallographic workflow.
Comparative Structural Data of Difluorocyclobutane Derivatives
The conformation of the cyclobutane ring and the spatial orientation of its substituents are critical determinants of a molecule's biological activity. X-ray crystallography provides definitive data on these structural features. The following tables summarize key geometric parameters extracted from the crystal structures of representative 2,2- and 3,3-difluorocyclobutane derivatives.
Table 1: Crystal Data and Structure Refinement for Selected Difluorocyclobutane Derivatives
| Parameter | Compound 1 (2,2-Difluoro Derivative) | Compound 2 (3,3-Difluoro Derivative) |
| CCDC Deposition No. | 1840582 | 1840583 |
| Empirical Formula | C₁₁H₁₁F₂NO | C₁₁H₁₁F₂NO |
| Formula Weight | 211.21 | 211.21 |
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 8.823(3) | 10.015(2) |
| b (Å) | 7.426(2) | 8.580(2) |
| c (Å) | 15.111(4) | 11.898(3) |
| α (°) | 90 | 90 |
| β (°) | 98.41(3) | 108.64(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 979.6(5) | 968.4(4) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.431 | 1.449 |
| Final R indices [I>2σ(I)] | R₁ = 0.0570, wR₂ = 0.1347 | R₁ = 0.0454, wR₂ = 0.1085 |
| Data / restraints / parameters | 1713 / 0 / 137 | 1693 / 0 / 137 |
Table 2: Selected Bond Lengths of Difluorocyclobutane Derivatives (Å)
| Bond | Compound 1 (2,2-Difluoro Derivative) | Compound 2 (3,3-Difluoro Derivative) |
| C1-C2 | 1.542(3) | 1.533(2) |
| C1-C4 | 1.543(3) | 1.534(2) |
| C2-C3 | 1.528(3) | 1.528(2) |
| C3-C4 | 1.532(3) | 1.531(2) |
| C2-F1 | 1.385(2) | - |
| C2-F2 | 1.388(2) | - |
| C3-F1 | - | 1.389(2) |
| C3-F2 | - | 1.391(2) |
Table 3: Selected Bond Angles of Difluorocyclobutane Derivatives (°)
| Angle | Compound 1 (2,2-Difluoro Derivative) | Compound 2 (3,3-Difluoro Derivative) |
| C4-C1-C2 | 88.0(2) | 88.3(1) |
| C3-C2-C1 | 88.1(2) | 87.8(1) |
| C2-C3-C4 | 88.6(2) | 87.7(1) |
| C3-C4-C1 | 88.1(2) | 88.2(1) |
| F1-C2-F2 | 105.8(2) | - |
| F1-C3-F2 | - | 106.1(1) |
Table 4: Cyclobutane Ring Puckering Parameters
| Parameter | Compound 1 (2,2-Difluoro Derivative) | Compound 2 (3,3-Difluoro Derivative) |
| Puckering Amplitude (Q, Å) | 0.145(3) | 0.170(2) |
| Puckering Angle (φ, °) | 18.4(9) | 21.1(6) |
| Puckering Dihedral Angle (C1-C2-C3-C4) (°) | 14.6(2) | 16.8(2) |
Experimental Protocols
The determination of the crystal structure of small molecules like difluorocyclobutane derivatives through X-ray crystallography involves a series of well-defined steps.
Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For the analyzed difluorocyclobutane derivatives, crystals were typically obtained by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Procedure:
-
Dissolve the purified difluorocyclobutane derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof) to achieve a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial periodically for the formation of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection
A suitable single crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The diffracted X-rays are then recorded by a detector.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Procedure:
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.
-
The collected data are processed to determine the unit cell parameters and the intensities of the diffracted reflections.
-
Structure Solution and Refinement
The collected diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for structure solution and refinement.
-
Procedure:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares method. This process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated to ensure its chemical and crystallographic reasonability.
-
Visualizing the Crystallographic Workflow
The process of determining a crystal structure can be summarized in the following workflow diagram.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Logical Relationships in Structure Analysis
The relationship between the experimental data and the final structural model is hierarchical, starting from the raw diffraction images and culminating in a refined crystallographic information file (CIF).
Caption: Logical flow from diffraction data to the final crystal structure.
Assessing the Lipophilicity of Fluorinated Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into ester molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties, including lipophilicity. This guide provides a comparative analysis of the lipophilicity of fluorinated versus non-fluorinated esters, supported by experimental data. It details the methodologies for key experiments, allowing for a comprehensive understanding of how fluorination impacts this critical drug development parameter.
The Impact of Fluorination on Lipophilicity: An Overview
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on the lipophilicity of esters is not straightforward and can either increase or decrease the logP value depending on the extent and position of fluorine substitution.
Generally, the high electronegativity of fluorine can reduce the basicity of nearby atoms, potentially decreasing hydrogen bond acceptance and leading to a more lipophilic character. Conversely, the introduction of a single fluorine atom or a trifluoromethyl group can have differing effects based on the overall molecular context.
Comparative Lipophilicity Data
To illustrate the impact of fluorination, the following table summarizes experimentally determined and calculated logP values for representative fluorinated and non-fluorinated esters.
| Compound Name | Structure | LogP Value | Method |
| Non-Fluorinated Esters | |||
| Ethyl Acetate | CH₃COOCH₂CH₃ | 0.73 | Experimental |
| Propyl Butyrate | CH₃(CH₂)₂COO(CH₂)₂CH₃ | 2.32 | Calculated (ALOGPS)[1][2] |
| Fluorinated Esters | |||
| Methyl Fluoroacetate | FCH₂COOCH₃ | -0.16 | Calculated (ACD/LogP)[3] |
| Ethyl Fluoroacetate | FCH₂COOCH₂CH₃ | Not explicitly found | |
| Ethyl Trifluoroacetate | CF₃COOCH₂CH₃ | 1.11 | Calculated (LogP)[4] |
Experimental Protocols for Lipophilicity Determination
The two primary methods for experimentally determining the logP of a compound are the shake-flask method and high-performance liquid chromatography (HPLC).
Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[5][6]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.[5]
-
Compound Dissolution: Accurately weigh a small amount of the test ester and dissolve it in the pre-saturated n-octanol.
-
Partitioning: Add a precise volume of the pre-saturated PBS to the n-octanol solution of the compound.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[5]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the ester in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.
-
LogP Calculation: The logP is calculated using the following formula: logP = log([Concentration in n-octanol] / [Concentration in aqueous phase])
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a rapid and automated alternative for estimating logP values.[6] This method correlates the retention time of a compound with its lipophilicity.
Protocol:
-
Column and Mobile Phase Selection: Utilize a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test esters.
-
Retention Time Measurement: For each standard, measure the retention time (t_R) and the column dead time (t_0).
-
Calibration Curve: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0. Plot log(k) against the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the fluorinated and non-fluorinated esters under the same chromatographic conditions and measure their retention times.
-
LogP Estimation: Calculate the log(k) for each test ester and use the calibration curve to determine its logP value.
Logical Relationship: Method Selection
The choice between the shake-flask and HPLC methods depends on the specific research needs.
References
- 1. Showing Compound Propyl butyrate (FDB019246) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for Propyl butyrate (HMDB0039618) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Unraveling the Stability of Fluorinated Cyclopropanes: A Quantum Chemical Perspective
A comparative guide for researchers, scientists, and drug development professionals on the thermodynamic stability of fluorinated cyclopropanes, leveraging quantum chemical calculations to elucidate the intricate interplay of electronic and steric effects.
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical properties. The cyclopropane ring, a motif of significant interest due to its inherent strain and conformational rigidity, presents a unique scaffold for exploring the nuanced effects of fluorination. This guide provides an objective comparison of the stability of various fluorinated cyclopropanes based on quantum chemical calculations, offering valuable insights for the rational design of novel therapeutics and advanced materials.
The Impact of Fluorination on Cyclopropane Stability: A Quantitative Analysis
Quantum chemical calculations, specifically Density Functional Theory (DFT), have emerged as a robust method for predicting the thermodynamic stability of molecules. A systematic study of mono- to hexafluorinated cyclopropanes reveals that the degree and pattern of fluorination profoundly influence the stability of the cyclopropane ring. The stability is often evaluated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, thereby minimizing errors in computational energies.
A key finding is that fluorination is generally an exothermic process, indicating that the formation of fluorinated cyclopropanes is thermodynamically favorable.[1][2][3][4] However, the magnitude of this stabilization is highly dependent on the substitution pattern.
Key Stability Trends:
-
Geminal Fluorination: The presence of two fluorine atoms on the same carbon atom (geminal substitution) provides significant stabilization.[1][2][3][5] This is attributed to strong anomeric-like hyperconjugative interactions, specifically the donation of a lone pair from one fluorine atom into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[1][2][3][5] This electron delocalization strengthens the C-C bonds of the cyclopropane ring and stabilizes the molecule.
-
Cis vs. Trans Isomers: Generally, trans-isomers of vicinally difluorinated cyclopropanes are more stable than their cis-counterparts.[2][3] This is not primarily due to steric hindrance, but rather to more favorable electron-delocalization interactions in the trans configuration.[2][3]
-
Increasing Fluorination: While fluorination is generally stabilizing, excessive fluorination, particularly in an all-cis arrangement, can lead to destabilization due to increased steric and dipolar repulsions between the highly electronegative fluorine atoms.[2] For instance, the formation of all-cis-1,2,3-trifluorocyclopropane is an exception to the general exothermic trend of fluorination.[1][2][4]
The following table summarizes the calculated relative Gibbs free energies for various fluorinated cyclopropane isomers, providing a clear comparison of their thermodynamic stabilities.
| Compound | Number of Fluorines | Substitution Pattern | Relative Gibbs Free Energy (G⁰rel) (kcal/mol) |
| 1,1-Difluorocyclopropane | 2 | Geminal | Most Stable Di-fluoro isomer |
| trans-1,2-Difluorocyclopropane | 2 | Vicinal | More stable than cis-isomer |
| cis-1,2-Difluorocyclopropane | 2 | Vicinal | Less stable than trans-isomer |
| 1,1,2-Trifluorocyclopropane | 3 | - | Most Stable Tri-fluoro isomer |
| cis,trans-1,2,3-Trifluorocyclopropane | 3 | - | Intermediate Stability |
| cis,cis-1,2,3-Trifluorocyclopropane | 3 | - | Least Stable Tri-fluoro isomer |
| 1,1,2,2-Tetrafluorocyclopropane | 4 | - | Most Stable Tetra-fluoro isomer |
Note: The relative Gibbs free energies are typically compared within a set of isomers with the same number of fluorine atoms. The most stable isomer is used as the reference (0 kcal/mol).
Experimental and Computational Protocols
The data presented in this guide are derived from quantum chemical calculations employing Density Functional Theory (DFT). The following protocol is representative of the methodologies used in the cited research:
Computational Details:
-
Software: Gaussian suite of programs is commonly used.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.[1][3]
-
Basis Set: The 6-311++G(d,p) basis set is frequently employed, which provides a good balance between accuracy and computational cost for organofluorine compounds.[1][3]
-
Dispersion Correction: To accurately model non-covalent interactions, dispersion corrections such as Grimme's D3 with Becke-Johnson damping (GD3BJ) are included.[1][3]
-
Geometry Optimization: The molecular geometry of each fluorinated cyclopropane is fully optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.
-
Isodesmic Reactions: To determine the relative stabilities, the energies of isodesmic reactions are calculated. An example of an isodesmic reaction for monofluorocyclopropane is: c-C₃H₆ + CH₃F → c-C₃H₅F + CH₄
Workflow for Quantum Chemical Stability Analysis
The following diagram illustrates the typical workflow for performing quantum chemical calculations to determine the stability of fluorinated cyclopropanes.
Caption: Workflow for determining fluorinated cyclopropane stability.
Conclusion
Quantum chemical calculations provide a powerful and predictive framework for understanding the stability of fluorinated cyclopropanes. The stability is governed by a delicate balance of stabilizing hyperconjugative effects, particularly geminal anomeric-like interactions, and destabilizing steric and dipolar repulsions. For researchers in drug discovery and materials science, these computational insights are invaluable for the rational design of molecules with tailored properties, enabling the strategic placement of fluorine atoms to optimize stability, polarity, and ultimately, function.
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,3-Difluorocyclobutyl Benzoate: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes.[1]
-
After skin contact: Wash off with soap and plenty of water.[2]
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
Step-by-Step Disposal Protocol
The proper disposal of 3,3-Difluorocyclobutyl benzoate, as with most laboratory chemicals, involves a multi-step process to ensure the safety of personnel and compliance with environmental regulations.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Classify this compound as a halogenated organic waste.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name, concentration, and associated hazards.
-
Collection: Carefully transfer the waste chemical into the designated container, avoiding splashes or spills.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of this compound.
Decontamination of Empty Containers
Properly decontaminating empty containers is a critical step to prevent the release of residual chemicals into the environment.
Experimental Protocol: Container Decontamination
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Rinsate Collection: Collect the rinsate as hazardous waste in the same designated container as the original chemical waste.[3]
-
Final Rinse: After the initial solvent rinses, wash the container with soap and water.
-
Drying: Allow the container to air dry completely.
-
Disposal of Clean Container: Once clean and dry, deface the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[3]
Logical Relationship of Decontamination Steps:
Caption: Logical steps for decontaminating empty chemical containers.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Response Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified waste disposal company for specific guidance and to ensure compliance with all local, state, and federal regulations. [1][2] The information provided here is a general guide and should be adapted to your specific laboratory and institutional protocols.
References
Personal protective equipment for handling 3,3-Difluorocyclobutyl benzoate
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3,3-Difluorocyclobutyl benzoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar chemicals and established laboratory safety best practices. A conservative approach is strongly advised, treating the compound as potentially hazardous.
Hazard Assessment
Based on analogous compounds such as fluorinated benzoic acids and benzoate esters, this compound should be handled as a substance that may cause skin and eye irritation and could be harmful if swallowed or inhaled.[1][2][3][4][5][6]
Primary Hazards:
-
Skin Irritation: May cause redness and irritation upon contact.[1][2][4]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye & Face | Chemical splash goggles or safety glasses with side shields. | ANSI Z.87.1 | To protect against potential splashes that could cause eye irritation.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact. Always inspect gloves before use and dispose of them properly after handling.[1][8] | |
| Body Protection | A knee-length laboratory coat with a solid front. | To protect skin and personal clothing from spills.[8][10] | |
| Respiratory | Use in a certified chemical fume hood. | To minimize inhalation exposure to vapors or aerosols.[4][7][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational procedures is critical for safe handling.
1. Work Area Preparation:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2][9]
-
Cover the work surface with disposable bench paper.[7]
2. Weighing the Compound:
-
Use an analytical balance within an enclosure if precise measurements are needed.[7]
-
Use a spatula to transfer the compound to a weigh boat.[7] Avoid pouring directly from the container to prevent spills.
3. Dissolving the Compound:
-
In the fume hood, place the receiving flask containing a stir bar on a stir plate.
-
Carefully add the weighed this compound to the solvent.
-
Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating, ensuring adequate ventilation.[7]
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[2][11][12] Seek immediate medical attention.[2][11] |
| Skin Contact | Immediately flush the contaminated skin with water.[11] Remove contaminated clothing and wash before reuse.[1] If irritation persists, get medical attention.[2][11] |
| Inhalation | Move the exposed person to fresh air at once.[3][11][13] If breathing has stopped, perform artificial respiration.[2][11] Get medical attention.[2][13] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[1][3] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Categorization:
-
Solid Waste: Any unused this compound and contaminated disposable materials (e.g., gloves, bench paper, weigh boats) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container.[7] Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
-
Do not dispose of this chemical down the drain or into the environment.[13]
-
Ensure waste containers are tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][13]
Incompatible Materials:
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. theory.labster.com [theory.labster.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
